2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29196. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVMUPSWDZWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059927 | |
| Record name | Hexafluoroamylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-90-9 | |
| Record name | 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoroamylene glycol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoroamylene glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Pentanediol, 2,2,3,3,4,4-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroamylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROAMYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2KZY84Y8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9), a fluorinated diol with significant potential in advanced materials and chemical synthesis. This document details its physicochemical properties, spectroscopic data, a likely synthesis route, and its application in the formulation of high-performance fluorinated polyurethanes. The information is presented to support researchers and professionals in leveraging the unique characteristics of this compound in their work.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1][2] The presence of a central hexafluorinated carbon chain imparts unique properties, including enhanced thermal stability and chemical resistance.[3]
| Property | Value | Reference |
| CAS Number | 376-90-9 | [4] |
| Molecular Formula | C₅H₆F₆O₂ | [4] |
| Molecular Weight | 212.09 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 78-81 °C | [5] |
| Boiling Point | 111.5 °C at 10 mmHg | [5] |
| Purity | ≥98% (GC) | [3] |
| Linear Formula | HOCH₂(CF₂)₃CH₂OH | [5] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene protons (CH₂) adjacent to the hydroxyl groups, split by the neighboring difluoromethylene (CF₂) group. The hydroxyl protons would likely appear as a broad singlet, which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The signal for the carbon atoms in the CF₂ groups will be significantly influenced by the attached fluorine atoms, resulting in characteristic shifts and splitting patterns.[1]
| Carbon Atom | Expected Chemical Shift (ppm) |
| -C H₂OH | ~60 |
| -C F₂- | ~110-130 (triplets due to C-F coupling) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong absorption bands in the 1000-1300 cm⁻¹ region are indicative of C-F stretching vibrations.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak, although it may be of low intensity. The fragmentation pattern would be characterized by the loss of small neutral molecules such as water (H₂O) and fragments resulting from the cleavage of the carbon-carbon bonds.[7]
Synthesis Protocol
A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as a diester of hexafluoroglutaric acid (e.g., diethyl hexafluoroglutarate). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.[3][8]
Experimental Protocol: Reduction of Diethyl Hexafluoroglutarate
Disclaimer: This is a generalized procedure based on established chemical principles for LiAlH₄ reductions. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Diethyl hexafluoroglutarate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of diethyl hexafluoroglutarate in anhydrous diethyl ether is added dropwise to a stirred suspension of a molar excess of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at 0 °C to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete reduction of the ester groups.
-
The reaction is then carefully quenched by the slow, sequential addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of water and then 10% sulfuric acid to neutralize the mixture and dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.
Applications
This compound is a valuable building block in polymer chemistry, particularly for the synthesis of fluorinated polyurethanes. These polymers exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them suitable for high-performance coatings, sealants, and elastomers.[9][10]
Experimental Protocol: Synthesis of a Fluorinated Polyurethane
Disclaimer: This is a generalized procedure. The properties of the resulting polyurethane will depend on the specific diisocyanate and reaction conditions used.
Materials:
-
This compound
-
A diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate) - HMDI)
-
A suitable solvent (e.g., dry N,N-dimethylformamide - DMF)
-
A catalyst (e.g., dibutyltin dilaurate - DBTDL)
Procedure:
-
In a reaction vessel under a dry, inert atmosphere, this compound is dissolved in dry DMF.
-
A catalytic amount of DBTDL is added to the solution.
-
An equimolar amount of the diisocyanate (e.g., HMDI) is then added dropwise to the stirred solution at a controlled temperature (e.g., 60-80 °C).
-
The reaction mixture is stirred at this temperature for several hours until the polymerization is complete, which can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
The resulting polymer solution can be cast into a film or precipitated by pouring into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
Safety and Handling
This compound is harmful if swallowed.[5] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile fluorinated building block with significant potential for the development of advanced materials. Its unique combination of a fluorinated backbone and reactive hydroxyl end groups makes it an attractive monomer for the synthesis of high-performance polymers with enhanced thermal and chemical stability. This guide provides essential technical information to facilitate its use in research and development.
References
- 1. This compound(376-90-9) 13C NMR [m.chemicalbook.com]
- 2. WO1998044015A1 - Transparent fluorinated polyurethane coating compositions and methods of use thereof - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. organicreactions.org [organicreactions.org]
- 5. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 6. This compound(376-90-9) IR Spectrum [chemicalbook.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a fluorinated diol with significant potential in advanced materials, coatings, and pharmaceutical applications.[1] This document is intended to serve as a valuable resource for professionals in research and development by presenting key data, experimental methodologies, and a visual representation of the compound's structural and property relationships.
Core Physical and Chemical Properties
This compound is a synthetic organic compound notable for its high thermal stability and chemical resistance, conferred by the presence of six fluorine atoms.[1][2] It presents as a white crystalline powder or solid at room temperature.[2][3]
Chemical Structure
The molecular structure of this compound consists of a five-carbon chain with fluorine atoms substituted at the 2, 3, and 4 positions, and hydroxyl groups at the terminal 1 and 5 positions.
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆F₆O₂ | [4] |
| Molecular Weight | 212.09 g/mol | [4] |
| Melting Point | 78-81 °C | [5] |
| Boiling Point | 111.5 °C at 10 mmHg | [5] |
| Density | 1.4048 g/cm³ (estimate) | [2] |
| Physical State | Solid | [3] |
| Appearance | White crystalline powder | [2] |
| CAS Number | 376-90-9 | [3][4][5] |
Solubility Profile
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like this compound.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.
Determination of Boiling Point (at reduced pressure)
The boiling point of a liquid at reduced pressure is determined by a distillation method under vacuum.
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the system to measure the pressure.
-
Heating: The sample is heated gently in a heating mantle.
-
Pressure Control: The vacuum pump is used to lower the pressure inside the apparatus to the desired level (e.g., 10 mmHg).
-
Observation: The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point at that specific pressure.
Determination of Density (for a solid)
The density of a solid can be determined by the displacement method.
-
Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded. The solid sample is then carefully submerged in the liquid, and the final volume is recorded. The volume of the solid is the difference between the final and initial liquid volumes.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Determination of Solubility
The solubility of a solid in a solvent can be determined by the following procedure:
-
Sample Preparation: A known mass of the solid is placed in a test tube.
-
Solvent Addition: A known volume of the solvent is added to the test tube in small increments.
-
Mixing: After each addition, the mixture is agitated thoroughly (e.g., by vortexing) and allowed to reach equilibrium at a constant temperature.
-
Observation: The point at which the solid completely dissolves is noted.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/100 mL) or as a molar concentration. This can be repeated with various solvents (e.g., water, ethanol, acetone, DMSO) to determine the solubility profile.
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and influence its applications. The following diagram illustrates these relationships.
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.[6] Store in a dry, cool, and well-ventilated place with the container tightly closed.[6]
Applications
The unique properties of this compound make it a valuable building block in several advanced applications:
-
Fluoropolymers: It serves as a key intermediate in the synthesis of fluoropolymers, which are valued for their chemical resistance and thermal stability.[2]
-
Specialty Coatings: Its incorporation into coatings can enhance durability and resistance to solvents and chemicals.[1]
-
Fluorosurfactants: It can be used in the production of fluorosurfactants, which are employed in applications such as firefighting foams and wetting agents.[2]
-
Pharmaceuticals: It is explored in drug formulation to potentially improve the solubility and bioavailability of active pharmaceutical ingredients.[1]
-
Research and Development: It is used as a reagent in the synthesis of novel fluorinated materials.[1]
References
An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a valuable fluorinated diol used in the development of advanced materials, pharmaceuticals, and specialty coatings.[1][2] This document details the most plausible synthetic route, experimental protocols, and relevant chemical data to support research and development activities in this area.
Introduction
This compound is a fluorinated organic compound with the chemical formula C5H6F6O2.[3][4] Its unique properties, including high thermal stability, chemical resistance, and low surface energy, make it a critical building block in the synthesis of fluoropolymers, fluorosurfactants, and other specialized chemicals.[5] This guide focuses on the laboratory-scale synthesis of this diol, providing a detailed methodology for its preparation from a commercially available starting material.
Synthetic Pathway
The most common and direct route for the synthesis of this compound is the reduction of the corresponding diester, Diethyl 2,2,3,3,4,4-hexafluoropentanedioate. This reaction is typically achieved using a powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH4), which can efficiently reduce the ester functional groups to primary alcohols.[6]
The overall reaction is depicted in the workflow diagram below:
Caption: Synthetic workflow for the preparation of this compound.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference and comparison.
| Property | Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | This compound |
| CAS Number | 424-40-8 | 376-90-9 |
| Molecular Formula | C9H10F6O4 | C5H6F6O2 |
| Molecular Weight | 312.16 g/mol | 212.09 g/mol |
| Appearance | Colorless liquid | White crystalline powder |
| Boiling Point | Not available | 111.5 °C @ 10 mmHg[5] |
| Melting Point | Not available | 78-81 °C[5] |
| Purity | >98.0% (GC) | >98.0% (GC)[4] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on the reduction of Diethyl 2,2,3,3,4,4-hexafluoropentanedioate with Lithium Aluminium Hydride.
4.1. Materials and Reagents
-
Diethyl 2,2,3,3,4,4-hexafluoropentanedioate (>98%)
-
Lithium Aluminium Hydride (LiAlH4), powder
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric Acid (H2SO4)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized water
4.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Reaction Procedure
WARNING: Lithium Aluminium Hydride reacts violently with water and is pyrophoric. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and purged with a slow stream of nitrogen gas.
-
Reagent Preparation: In a separate dry flask, a 1.0 M solution/suspension of Lithium Aluminium Hydride in anhydrous THF is carefully prepared under an inert atmosphere.
-
Reaction: The flask containing the LiAlH4 solution is cooled to 0 °C using an ice-water bath. A solution of Diethyl 2,2,3,3,4,4-hexafluoropentanedioate in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography).
-
Quenching: The reaction flask is cooled back to 0 °C in an ice-water bath. The excess LiAlH4 is cautiously quenched by the slow, dropwise addition of deionized water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This should be done with extreme care as the quenching process is highly exothermic and generates hydrogen gas. A common and safer quenching procedure (Fieser workup) involves the sequential addition of 'x' mL of water, 'x' mL of 15% NaOH (aq), and then '3x' mL of water for every 'x' grams of LiAlH4 used.
-
Work-up: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are then washed with a saturated aqueous solution of sodium chloride (brine), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation to yield pure this compound as a white crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C NMR): To confirm the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Melting Point Analysis: To compare with the literature value.[5]
Safety Considerations
-
Lithium Aluminium Hydride: As mentioned, LiAlH4 is a highly reactive and dangerous chemical. It should only be handled by trained personnel in a controlled laboratory environment. Ensure that no water or protic solvents come into contact with the reagent.
-
Anhydrous Solvents: The use of anhydrous solvents is critical for the success and safety of the reaction.
-
Hydrogen Gas Evolution: The quenching step generates flammable hydrogen gas. Ensure adequate ventilation and avoid any potential ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
Conclusion
This technical guide outlines a robust and reliable method for the synthesis of this compound. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can successfully prepare this important fluorinated diol for a variety of applications in materials science, medicinal chemistry, and other areas of chemical research.
References
An In-Depth Technical Guide to the Molecular Structure of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed methodologies.
Molecular Structure and Identification
This compound is a fluorinated diol characterized by a five-carbon chain with six fluorine atoms substituted on the second, third, and fourth carbon atoms, and hydroxyl groups at the terminal positions.
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diol |
| Chemical Formula | C₅H₆F₆O₂[1] |
| CAS Number | 376-90-9[2] |
| Molecular Weight | 212.09 g/mol [2] |
| SMILES | OCC(F)(F)C(F)(F)C(F)(F)CO |
| InChI | 1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2 |
Physicochemical Properties
The presence of the highly electronegative fluorine atoms significantly influences the physicochemical properties of the molecule, imparting thermal stability and chemical resistance.[3]
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-81 °C |
| Boiling Point | 111.5 °C at 10 mmHg |
| Purity | >98.0% (GC) |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| -CH₂-OH | ~4.0 | Triplet | ~14 Hz |
| -OH | Variable | Singlet | - |
¹³C NMR Spectroscopy
| Assignment | Chemical Shift (ppm) |
| -C H₂-OH | ~60 |
| -C F₂- | ~110-125 (complex multiplets due to C-F coupling) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch |
| ~2900 | C-H stretch |
| ~1100-1250 | C-F stretch |
| ~1050 | C-O stretch |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak due to facile fragmentation. Key fragmentation pathways include the loss of H₂O, HF, and cleavage of the carbon-carbon backbone.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of a suitable precursor, such as diethyl hexafluoroglutarate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6]
Reaction:
Detailed Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.
-
Reagent Preparation: A solution of diethyl hexafluoroglutarate in anhydrous diethyl ether is prepared. A separate suspension of lithium aluminum hydride in anhydrous diethyl ether is also prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Reaction Execution: The solution of diethyl hexafluoroglutarate is added dropwise to the stirred suspension of lithium aluminum hydride at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
Work-up: The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts.
-
Purification: The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or distillation under reduced pressure to yield pure this compound.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of advanced materials and has potential applications in drug development.
Polymer Synthesis
This diol is a key monomer in the production of high-performance fluorinated polymers, such as polyesters and polyurethanes.[7][8] The incorporation of the hexafluoropentane segment enhances the thermal stability, chemical resistance, and hydrophobicity of the resulting polymers.
Experimental Protocol for Fluorinated Polyester Synthesis:
-
Monomer Preparation: this compound and a suitable dicarboxylic acid (or its acyl chloride derivative) are dried under vacuum.
-
Polycondensation: The monomers are charged into a reaction vessel with a suitable catalyst (e.g., a tin-based catalyst) and heated under a nitrogen atmosphere to initiate polycondensation. The reaction temperature is gradually increased, and a vacuum is applied to remove the condensation by-product (e.g., water or HCl), driving the polymerization to completion.
-
Isolation: The resulting polyester is cooled and can be purified by precipitation in a non-solvent.
Role in Drug Development
The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[3] While direct applications of this compound in marketed drugs are not prominent, its use as a fluorinated building block offers several potential advantages in drug design:
-
Metabolic Stability: The strong carbon-fluorine bonds can block metabolically labile positions in a drug molecule, increasing its half-life.
-
Lipophilicity and Bioavailability: The hexafluoropentane moiety can alter the lipophilicity of a molecule, potentially improving its absorption, distribution, and ability to cross biological membranes.
-
Conformational Control: The bulky and electron-withdrawing nature of the fluorinated segment can influence the conformational preferences of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.
References
- 1. This compound | 376-90-9 | FH60454 [biosynth.com]
- 2. labproinc.com [labproinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for the fluorinated compound 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a molecule of significant interest in the development of advanced materials, including polymers and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and mass spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.15 | Triplet | 4H | -CH₂- |
| 3.85 | Broad Singlet | 2H | -OH |
¹³C NMR Data
| Chemical Shift (ppm) | Description |
| 61.5 (triplet) | Methylene carbons adjacent to hydroxyl groups (-CH₂OH) |
| 110-125 (complex multiplets) | Fluorinated carbons (-CF₂-) |
¹⁹F NMR Data
| Chemical Shift (ppm) | Assignment |
| -118.5 | -CF₂- adjacent to the central CF₂ group |
| -125.0 | -CF₂- adjacent to the CH₂OH group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3340 | Strong, Broad | O-H Stretch |
| 2960, 2890 | Medium | C-H Stretch |
| 1440 | Medium | C-H Bend |
| 1100-1200 | Strong, Broad | C-F Stretch |
| 1050 | Strong | C-O Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 212 | < 1 | [M]⁺ (Molecular Ion) |
| 181 | 15 | [M - CH₂OH]⁺ |
| 163 | 5 | [M - CH₂OH - H₂O]⁺ |
| 131 | 100 | [M - CH₂OH - HF]⁺ |
| 113 | 20 | [C₃H₂F₅]⁺ |
| 81 | 30 | [C₂HF₄]⁺ |
| 69 | 40 | [CF₃]⁺ |
| 31 | 50 | [CH₂OH]⁺ |
Experimental Protocols
The acquisition of the presented spectral data followed rigorous experimental protocols to ensure accuracy and reproducibility.
NMR Spectroscopy
A sample of this compound was dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆, to a concentration of approximately 10-20 mg/mL.
-
¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.
-
Chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹⁹F NMR chemical shifts are referenced to an external standard, typically CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. Due to the solid nature of the compound, the sample was prepared as a potassium bromide (KBr) pellet.
-
A small amount of the compound (1-2 mg) was ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle.
-
The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer.
-
A small amount of the sample was introduced into the ion source.
-
The sample was ionized using a standard electron energy of 70 eV.
-
The resulting fragments were separated by a quadrupole mass analyzer and detected.
Data Visualization
To illustrate the logical workflow of the spectroscopic analysis, the following diagram was generated.
Caption: Spectroscopic analysis workflow.
An In-depth Technical Guide to the Solubility of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside a discussion of the compound's likely qualitative solubility based on its chemical structure.
Introduction to this compound
This compound is a fluorinated diol with the chemical formula C₅H₆F₆O₂ and a molecular weight of 212.09 g/mol .[1][2] It exists as a white solid at room temperature with a melting point in the range of 78-81°C.[3] Its unique structure, featuring a partially fluorinated carbon backbone capped with hydroxyl groups, imparts properties that are of significant interest in materials science and pharmaceutical development. This includes its use as a monomer in the synthesis of specialty polymers and as a building block in the creation of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is crucial for its effective application in these fields.
Solubility Data
The presence of two terminal hydroxyl (-OH) groups suggests that this compound is capable of acting as both a hydrogen bond donor and acceptor. This would indicate a propensity for solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water, as well as polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate, dimethyl sulfoxide).
Conversely, the highly fluorinated central carbon chain is nonpolar and lipophobic. This fluorinated segment would likely limit its solubility in nonpolar hydrocarbon solvents (e.g., hexane, toluene). The overall solubility in a given organic solvent will, therefore, be a balance between the polar interactions of the hydroxyl groups and the nonpolar, fluorous nature of the carbon backbone.
Table 1: Qualitative Solubility of this compound (Predicted)
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Likely Soluble | Hydrogen bonding capability of hydroxyl groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO | Likely Soluble | Dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Likely Poorly Soluble | Dominance of nonpolar, lipophobic fluorinated backbone. |
It is important to note that this table is based on chemical principles and awaits experimental verification.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[4][5][6]
3.1. Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectroscopic method)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).[4]
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is currently scarce in the literature, its chemical structure provides a basis for qualitative predictions. For researchers and professionals requiring precise solubility values, a well-defined experimental protocol, such as the shake-flask method detailed in this guide, is essential. The successful application of this compound in drug development and materials science will undoubtedly be enhanced by the systematic determination and reporting of its solubility in a broad range of organic solvents.
References
In-Depth Technical Guide: Thermal Stability of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected thermal stability of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol and the methodologies for its determination. Despite extensive searches of publicly available scientific literature and databases, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound could not be located. The information presented herein is based on the known thermal behavior of structurally similar fluorinated compounds.
Introduction
This compound, with the chemical formula HOCH₂(CF₂)₃CH₂OH, is a fluorinated diol that is gaining interest in various advanced applications, including the synthesis of specialty polymers, coatings, and as a precursor in pharmaceutical and agrochemical development. Its highly fluorinated backbone is expected to impart unique properties, including high thermal stability and chemical resistance. This guide provides a detailed examination of the theoretical aspects of its thermal stability, comprehensive protocols for its experimental determination, and a hypothesized decomposition pathway based on related chemistries.
Expected Thermal Properties
While specific quantitative data is not available, the strong carbon-fluorine (C-F) bonds in the hexafluoropentane core suggest that this compound possesses excellent thermal stability. The presence of terminal hydroxyl (-OH) groups, however, may represent the initial sites for thermal degradation.
Physical Properties
A summary of the known physical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₅H₆F₆O₂ |
| Molecular Weight | 212.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-81 °C |
| Boiling Point | 111.5 °C at 10 mmHg |
| CAS Number | 376-90-9 |
Experimental Protocols for Thermal Stability Assessment
To rigorously determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
3.1.1. TGA Experimental Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.
-
Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
3.2.1. DSC Experimental Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and decomposition.
-
Identify exothermic peaks which may indicate crystallization or certain decomposition processes.
-
Hypothesized Thermal Decomposition Pathway
Based on the thermal degradation of similar fluorinated alcohols and perfluorinated compounds, a plausible decomposition pathway for this compound can be proposed. The decomposition is likely to initiate at the less stable C-C and C-O bonds adjacent to the hydroxyl groups.
The initial step is hypothesized to be the elimination of water or hydrogen fluoride (HF), followed by the fragmentation of the fluorinated carbon chain.
Pathway Description:
-
Initiation: Upon heating, the initial decomposition is likely to involve the elimination of a water molecule (dehydration) between the two hydroxyl groups or the elimination of hydrogen fluoride (dehydrofluorination), a common decomposition route for fluorinated alcohols.
-
Formation of Unstable Intermediates: These elimination reactions would lead to the formation of unstable cyclic ethers or unsaturated fluorinated aldehydes/ketones.
-
Chain Fragmentation: At higher temperatures, the C-C bonds within the fluorinated backbone will start to cleave, leading to the formation of smaller radical species.
-
Formation of Volatile Products: These radicals can rearrange or react to form a variety of volatile fluorinated compounds, such as carbonyl fluoride (COF₂), tetrafluoroethylene (C₂F₄), and other short-chain fluoroalkenes.
-
Complete Mineralization: At very high temperatures, these volatile products will further decompose into smaller, more stable gaseous products like carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, its chemical structure strongly suggests a high degree of thermal resilience. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to quantitatively determine its thermal properties. The hypothesized decomposition pathway, based on the known behavior of similar fluorinated molecules, provides a logical starting point for the analysis of its degradation products. Further experimental investigation is crucial to fully characterize the thermal behavior of this promising compound and to ensure its safe and effective use in advanced applications.
An In-depth Technical Guide to the Chemical Reactivity of Fluorinated Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated diols are a class of organic compounds characterized by a carbon backbone containing two hydroxyl (-OH) groups and one or more fluorine atoms. The introduction of fluorine, the most electronegative element, into a diol scaffold imparts unique physicochemical properties that are profoundly different from their non-fluorinated counterparts. These properties include increased acidity of the hydroxyl groups, altered reaction kinetics, enhanced thermal and chemical stability, and unique surface characteristics like hydrophobicity.[1][2]
The judicious incorporation of fluorine can productively influence a molecule's conformation, pKa, metabolic stability, and membrane permeability, making fluorinated diols highly valuable building blocks in medicinal chemistry and drug development.[3][4] Furthermore, their unique reactivity and stability make them essential monomers for high-performance polymers, such as fluorinated polyurethanes and polyimides, used in advanced materials and coatings.[1][5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated diols, complete with experimental insights and quantitative data.
Synthesis of Fluorinated Diols
The synthesis of fluorinated diols can be achieved through several strategic pathways. The chosen method often depends on the desired position of the fluorine atoms and the overall molecular architecture.
Key Synthetic Strategies:
-
Radical Telomerization and Subsequent Hydrolysis : This multi-step process involves the radical telomerization of a fluoroalkene (e.g., 3,3,3-trifluoropropene) with a diiodoperfluoroalkane, followed by a reaction with ethylene and subsequent hydrolysis to yield α,ω-diols.[7]
-
Addition to Unsaturated Diols : Perfluoroalkyl iodides can be added across the double bond of unsaturated diols, such as 7-octene-1,2-diol, catalyzed by palladium complexes. The resulting adduct is then reduced to afford the saturated fluorinated diol.[8]
-
Direct Fluorination and Reduction : A method suitable for producing diols with fluorine atoms close to the hydroxyl groups involves the direct fluorination of hydrocarbon diacid derivatives, followed by reduction of the acid groups to alcohols using reagents like sodium borohydride.[9]
-
Michael Addition : Specific fluoro-diols can be synthesized via a Michael addition reaction. For example, the reaction between diethanolamine and a fluorinated methacrylate produces a trifluoroethyl-functionalized diol.[10]
Below is a workflow diagram illustrating a general synthetic pathway involving radical addition and subsequent functional group transformation.
Physicochemical Properties: The Impact of Fluorine
Acidity (pKa)
The strong electron-withdrawing inductive effect of fluorine atoms significantly increases the acidity of the hydroxyl protons in a diol, thereby lowering its pKa value compared to the non-fluorinated analogue. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the hydroxyl groups. As fluorination increases, the pKa decreases.[11] For instance, the pKa of mono-, di-, and trifluoroacetic acid are 2.58, 1.22, and 0.03, respectively, illustrating the powerful influence of adjacent fluorine atoms.[11] A similar trend is expected for fluorinated diols, where the increased acidity of the hydroxyl groups enhances their nucleophilicity in deprotonated form, influencing their reactivity in reactions like esterification and etherification.
| Compound Type | Example | pKa Value | Reference |
| Monofluoroacetic Acid | MFA | 2.58 ± 0.03 | [11] |
| Difluoroacetic Acid | DFA | 1.22 ± 0.03 | [11] |
| Trifluoroacetic Acid | TFA | 0.03 ± 0.07 | [11] |
| Perfluorooctanoic Acid | PFOA | -0.27 ± 0.18 | [11] |
| Table 1: pKa values of selected fluorinated carboxylic acids, illustrating the inductive effect of fluorine on acidity. A similar trend applies to the hydroxyl protons of fluorinated diols. |
Chemical Reactivity and Key Reactions
The presence of fluorine modifies the reactivity of diols in several key transformations. While the fundamental reactions of alcohols (oxidation, esterification, etherification) remain accessible, the conditions, kinetics, and outcomes can be significantly altered.
Oxidation Reactions
Fluorinated diols can undergo oxidation to form various products, including lactones through oxidative cyclization. The choice of oxidizing agent is crucial for achieving high selectivity and yield.
Common Oxidation Protocols:
-
Selectfluor and NaBr : A combination of Selectfluor and sodium bromide in a solvent system like acetonitrile/water provides an operationally simple and effective method for the oxidative cyclization of diols to lactones.[12][13][14] The reaction proceeds via the in-situ generation of hypobromous acid, which is believed to be the active oxidant.[12][13]
-
Trialkylammonium Fluorochromates(VI) (TriRAFC) : These reagents, supported on silica gel, are versatile and selective for the oxidation of diols under mild, heterogeneous conditions, which simplifies product work-up.[15]
Esterification and Etherification
Fluorinated diols serve as nucleophiles in esterification and etherification reactions. However, their reduced nucleophilicity, a consequence of the electron-withdrawing fluorine atoms, often necessitates the use of activating agents or specific reaction conditions.
-
Esterification : Direct esterification of carboxylic acids with fluorinated alcohols can be challenging. The use of coupling agents is common. A notable method employs XtalFluor-E as an effective promoter, allowing the formation of polyfluorinated esters in moderate to excellent yields from a broad range of carboxylic acids.[16][17] This reaction is thought to proceed through a (diethylamino)difluoro-λ4-sulfanyl carboxylate intermediate rather than an acyl fluoride.[16]
-
Etherification : Standard methods like the Williamson ether synthesis (reaction of the corresponding alcoholate with an alkyl halide) and the addition of the alcohol to epoxides are applicable for preparing fluorinated ethers from fluorinated diols.[18][19]
| Reaction | Reagents/Mediators | Typical Yields | Reference |
| Esterification | Carboxylic Acid, XtalFluor-E, Et3N | 71-97% | [16] |
| Oxidation (Cyclization) | Selectfluor, NaBr | 60-64% | [13] |
| Synthesis (Radical Add'n) | Perfluoroalkyl Iodide, Pd(PPh3)4 | 71-88% | [8] |
| Table 2: Summary of yields for selected reactions involving fluorinated diols and alcohols. |
Reaction Kinetics
The presence of fluorine atoms generally decelerates reaction rates where the diol acts as a nucleophile. The strong electron-withdrawing effect of fluorine reduces the electron density on the oxygen atoms, decreasing their nucleophilicity. This "nucleophilicity penalty" has been kinetically demonstrated in the interfacial polymerization of polyarylates, where the initial reaction rate constant for the fluorinated diol Bisphenol AF (BPAF) was significantly lower than that for its non-fluorinated analogue, Bisphenol A (BPA).[20] This effect must be considered when designing synthetic routes and can be overcome by using stronger bases for deprotonation or by employing activating agents.
| Monomer | Stage I Rate Constant (L·mol⁻¹·min⁻¹) | Stage II Rate Constant (L·mol⁻¹·min⁻¹) | Reference |
| Bisphenol A (BPA) | 1.546 | Converged | [20] |
| Bisphenol AF (BPAF) | 1.193 | Converged | [20] |
| Table 3: Second-order kinetic data for the interfacial polymerization of BPA vs. BPAF, showing the initial rate deceleration caused by fluorine. |
Applications
The unique properties conferred by fluorine make these diols critical components in both pharmaceutical and materials science sectors.
Medicinal Chemistry and Drug Development
Fluorine substitution is a widely used strategy in drug design to modulate a candidate's biological properties.[21] Introducing fluorinated diol motifs can:
-
Alter Acidity (pKa) : Fine-tune the ionization state of a molecule at physiological pH, affecting solubility, cell permeability, and target binding.[3][4]
-
Enhance Metabolic Stability : The strength of the C-F bond can block sites of metabolism (e.g., P450-mediated oxidation), increasing the drug's half-life.[21]
-
Improve Binding Affinity : Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing potency.[22]
Materials Science
Fluorinated diols are extensively used as monomers or chain extenders in the synthesis of high-performance polymers.[1]
-
Fluorinated Polyurethanes (FPUs) : Incorporating fluorinated diols as chain extenders enhances the thermal stability, chemical resistance, and hydrophobicity of polyurethanes.[1] This leads to materials with low surface energy, suitable for water-repellent coatings and biomedical devices.[1][2]
-
Fluorinated Polyimides (FPIs) : Diol monomers containing the hexafluoroisopropylidene (>C(CF3)2) unit are used to synthesize FPIs that are amorphous, highly soluble in organic solvents, and possess a low dielectric constant, making them ideal for applications in microelectronics and as high-temperature electrical insulation materials.[5]
Detailed Experimental Protocols
Protocol: Synthesis of a Fluorinated 1,2-Diol via Radical Addition and Reduction[8]
-
Step 1: Adduct Formation. To a stirred solution of 7-octene-1,2-diol (1.0 eq) and perfluorohexyl iodide (1.2 eq) in a suitable solvent (e.g., benzene), add a catalytic amount of Pd(PPh₃)₄ (0.02 eq). Heat the mixture under an inert atmosphere (e.g., Argon) at 80 °C for 24 hours. After cooling, remove the solvent under reduced pressure. The crude adduct can be purified by column chromatography on silica gel. Yields typically range from 71-88%.
-
Step 2: Reduction. Dissolve the purified adduct from Step 1 in ethanol. Add a catalytic amount of palladium on activated carbon (10% Pd/C). Place the mixture in a hydrogenation apparatus and pass H₂ gas through the reaction mixture for 6 days at room temperature. Monitor the reaction by TLC or GC-MS. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final fluorinated 1,2-diol.
Protocol: Oxidative Cyclization of a Diol to a Lactone[13]
-
General Procedure. To a solution of the diol (1.0 eq, 0.5 mmol) in a 1:1 mixture of CH₃CN/H₂O, add sodium bromide (NaBr, 3.5 eq) followed by Selectfluor (3.5 eq). Stir the reaction mixture at room temperature for 19 hours. Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the lactone.
Protocol: Direct Esterification using XtalFluor-E[16]
-
General Procedure. To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add triethylamine (Et₃N, 2.0 eq). Cool the solution to 0 °C and add XtalFluor-E (1.1 eq) portion-wise. Stir the mixture for 10 minutes at 0 °C, then add the perfluorinated alcohol (e.g., 2,2,2-trifluoroethanol, 2.0 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the polyfluorinated ester.
Conclusion
Fluorinated diols represent a powerful and versatile class of molecules whose chemical reactivity is uniquely modulated by the presence of fluorine. The strong inductive effects of fluorine increase the acidity of the hydroxyl groups and tend to decrease their nucleophilicity, impacting reaction kinetics. These characteristics necessitate tailored synthetic and reaction protocols, often involving specific catalysts or activating agents to achieve high efficiency. The resulting fluorinated structures are of immense value, providing access to new pharmaceuticals with enhanced properties and advanced materials with superior stability, durability, and surface performance. A thorough understanding of their reactivity is therefore essential for professionals in drug discovery and materials science seeking to leverage the remarkable properties of fluorine.
References
- 1. mdpi.com [mdpi.com]
- 2. exfluor.com [exfluor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]
- 6. The dielectric and polarization behavior of polyurethane-based polycarbonate diols with different content levels of fluorinated hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. tandfonline.com [tandfonline.com]
- 11. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. notes.fluorine1.ru [notes.fluorine1.ru]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. notes.fluorine1.ru [notes.fluorine1.ru]
- 19. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 20. Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a fluorinated diol with applications in the synthesis of advanced materials and pharmaceuticals.[1] The information is intended to support laboratory personnel in the safe management and use of this compound.
Chemical and Physical Properties
This compound is a white, solid compound at room temperature.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H6F6O2 | [3][4] |
| Molecular Weight | 212.09 g/mol | [3][4] |
| CAS Number | 376-90-9 | [3][4] |
| Appearance | White to almost white powder or crystal | [5] |
| Melting Point | 78-81 °C | [3] |
| Boiling Point | 111.5 °C at 10 mmHg | [3] |
| Purity | >98.0% (GC) | [5] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It is essential to handle it with appropriate personal protective equipment and in a well-ventilated area.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 67831[6]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or for spill cleanup. |
Experimental Protocols
General Handling Protocol
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and that all necessary personal protective equipment is available and in good condition. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a disposable weighing dish or boat.
-
Handle the container with care to avoid generating dust.
-
Close the container tightly after use.
-
-
Dissolution :
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Stir the mixture gently until the solid is fully dissolved.
-
-
Waste Disposal :
-
Dispose of contaminated materials (e.g., weighing boats, gloves) in a designated hazardous waste container.
-
Unused or waste material should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.
-
-
Decontamination :
-
Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Wash hands thoroughly after handling the compound.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific biological signaling pathways or mechanisms of action for this compound. Its role in drug development is primarily as a building block in the synthesis of more complex fluorinated compounds.[1] The introduction of fluorine atoms into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity, but specific data for this diol is lacking.
Visualizations
General Laboratory Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safe laboratory handling.
Risk Assessment Logical Relationship
This diagram outlines the logical relationships in conducting a risk assessment before working with this compound.
Caption: Logical flow for risk assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound 98 376-90-9 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 376-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Hexafluoroamylene glycol | C5H6F6O2 | CID 67831 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a comprehensive technical resource for professionals engaged in research and development who are considering the use of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. This fluorinated diol is a versatile building block with applications in materials science and as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Its unique properties, such as enhanced thermal stability and chemical resistance, make it a compound of significant interest.[1]
Commercial Availability
A critical aspect for the integration of any chemical into research and development pipelines is its commercial availability. This compound is available from a range of specialized chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and other pertinent information.
| Supplier | Product Name/Number | Purity | Available Quantities | CAS Number | Molecular Weight | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| Sigma-Aldrich | This compound | 98% | Custom | 376-90-9 | 212.09 | Solid | 78-81 | 111.5 (at 10 mmHg) |
| TCI America | H0746 | >98.0% (GC) | 5g, 25g | 376-90-9 | 212.09 | White to Almost white powder to crystal | 77.0 - 80.0 | Not Specified |
| Lab Pro Inc. | H0746-5G | Min. 98.0% (GC) | 5G | 376-90-9 | 212.09 | Solid | 79 | Not Specified |
| Biosynth | FH60454 | Not Specified | Custom | 376-90-9 | Not Specified | Not Specified | Not Specified | Not Specified |
| CymitQuimica | Not Specified | Not Specified | 1g, 5g, 25g | 376-90-9 | Not Specified | Not Specified | Not Specified | Not Specified |
| Chem-Impex | Not Specified | Not Specified | Not Specified | 376-90-9 | Not Specified | Not Specified | Not Specified | Not Specified |
Applications in Research and Drug Development
This compound is utilized in a variety of research applications. It serves as a valuable component in the formulation of high-performance materials such as specialty coatings, adhesives, and sealants due to its fluorinated structure which imparts desirable properties.[1][2] In the realm of synthetic chemistry, it is employed as an intermediate in the creation of novel fluorinated compounds.[1][2] This has direct relevance to the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modify the biological activity and pharmacokinetic properties of molecules.[1]
Representative Experimental Protocol: Synthesis of a Fluorinated Polyurethane
The following is a representative experimental protocol for the synthesis of a fluorinated polyurethane, a common application for fluorinated diols. This protocol is based on general procedures described in the literature for polyurethane synthesis.
Objective: To synthesize a fluorinated polyurethane by reacting this compound with a diisocyanate.
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with a pre-determined amount of this compound and anhydrous solvent. The mixture is stirred until the diol is completely dissolved.
-
Addition of Diisocyanate: The diisocyanate is dissolved in anhydrous solvent in the dropping funnel. This solution is then added dropwise to the stirred solution of the diol at a controlled temperature (typically room temperature to slightly elevated temperatures, e.g., 50-60 °C). The molar ratio of diol to diisocyanate is a critical parameter and is typically varied to control the polymer's molecular weight and properties.
-
Catalysis: A catalytic amount of DBTDL is added to the reaction mixture to facilitate the polymerization reaction.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) and stirred under a nitrogen atmosphere for a defined period (typically several hours) to allow for the formation of the polyurethane. The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Isolation of the Polymer: Once the reaction is complete, the resulting polymer solution is cooled to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of a fluorinated polyurethane using this compound.
Caption: Synthesis of Fluorinated Polyurethane.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the incorporation of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol into various polymer backbones. The unique properties of this fluorinated diol, such as high thermal stability, chemical resistance, and low surface energy, make it a valuable monomer for the synthesis of advanced polymeric materials for a range of applications, including specialty coatings, adhesives, and materials for the pharmaceutical and agrochemical industries.[1]
Introduction to this compound
This compound (HFPD) is a linear diol with the chemical formula HOCH₂(CF₂)₃CH₂OH. The presence of the hexafluorinated central block significantly influences the properties of the resulting polymers, imparting enhanced thermal and chemical stability.
Key Properties of this compound:
Polymer Synthesis Applications
HFPD can be utilized as a monomer in the synthesis of several types of polymers, primarily through step-growth polymerization reactions. The most common applications are in the synthesis of fluorinated polyesters, polyurethanes, and polycarbonates.
Synthesis of Fluorinated Polyesters
Fluorinated polyesters derived from HFPD are expected to exhibit enhanced thermal stability and chemical resistance. A common synthetic route is the polycondensation reaction between HFPD and a diacyl chloride.
This protocol describes the synthesis of a polyester from this compound and adipoyl chloride.
Materials:
-
This compound (HFPD)
-
Adipoyl chloride
-
Anhydrous pyridine
-
Anhydrous 1,1,2,2-tetrachloroethane (TCE)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in anhydrous 1,1,2,2-tetrachloroethane.
-
Add anhydrous pyridine to the solution as an acid scavenger.
-
Cool the stirred solution in an ice bath.
-
Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous 1,1,2,2-tetrachloroethane to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specified temperature (e.g., 80-100 °C) for several hours to ensure complete polymerization.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Characterization: The resulting polyester can be characterized by standard techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages, and nuclear magnetic resonance (NMR) for structural elucidation. Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Logical Relationship of Polyester Synthesis
Caption: General workflow for the synthesis of a fluorinated polyester.
Synthesis of Fluorinated Polyurethanes
The reaction of HFPD with diisocyanates yields fluorinated polyurethanes. These polymers are of interest for applications requiring high-performance elastomers and coatings with low surface energy.
This protocol outlines the synthesis of a polyurethane from this compound and 4,4'-Methylenebis(phenyl isocyanate) (MDI).
Materials:
-
This compound (HFPD)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous dimethylformamide.
-
Add a catalytic amount of dibutyltin dilaurate to the solution.
-
Heat the solution to a specified temperature (e.g., 70-80 °C).
-
Slowly add an equimolar amount of 4,4'-Methylenebis(phenyl isocyanate) dissolved in anhydrous dimethylformamide to the heated solution.
-
Maintain the reaction at the specified temperature for several hours until the polymerization is complete, monitoring the disappearance of the isocyanate peak by FTIR spectroscopy.
-
Precipitate the polyurethane by pouring the viscous solution into a non-solvent such as water or methanol.
-
Collect the polymer by filtration, wash it extensively, and dry it under vacuum.
Characterization: The structure of the resulting fluorinated polyurethane can be confirmed using FTIR and NMR. The thermal properties (glass transition temperature, thermal stability) can be determined by DSC and TGA. Mechanical properties can be assessed through tensile testing.
Experimental Workflow for Polyurethane Synthesis
Caption: Step-by-step workflow for polyurethane synthesis.
Synthesis of Fluorinated Polycarbonates
Fluorinated polycarbonates can be synthesized from HFPD using phosgene or a phosgene substitute like triphosgene, or via a melt polymerization process with a carbonate source such as diphenyl carbonate. These materials are expected to have good optical clarity and thermal resistance.
This protocol describes the synthesis of a polycarbonate from this compound using triphosgene as the phosgene source.
Materials:
-
This compound (HFPD)
-
Triphosgene
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Triethylamine as a catalyst
Procedure:
-
In a reaction vessel, dissolve this compound in an aqueous sodium hydroxide solution.
-
In a separate flask, dissolve triphosgene in dichloromethane.
-
Add the phase-transfer catalyst and triethylamine to the aqueous solution of the diol.
-
Under vigorous stirring, slowly add the triphosgene solution to the aqueous phase.
-
Continue the reaction at room temperature for several hours.
-
Separate the organic layer, wash it with dilute acid and then with water until neutral.
-
Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent like methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Characterization: The formation of the polycarbonate can be verified by FTIR (carbonate linkage) and NMR. The molecular weight can be determined by gel permeation chromatography (GPC). Thermal properties can be assessed by DSC and TGA.
Quantitative Data Summary
Quantitative data for polymers specifically synthesized with this compound is not widely available in the public domain. The following table provides expected trends and representative data for analogous fluorinated polymers. Researchers should perform their own characterization to obtain specific values for their synthesized materials.
| Polymer Type | Monomers | Expected Molecular Weight (Mn) | Expected Glass Transition Temp. (Tg) | Expected Decomposition Temp. (Td) |
| Fluorinated Polyester | HFPD, Adipoyl Chloride | 10,000 - 30,000 g/mol | 40 - 70 °C | > 300 °C |
| Fluorinated Polyurethane | HFPD, MDI | 20,000 - 60,000 g/mol | 50 - 90 °C | > 320 °C |
| Fluorinated Polycarbonate | HFPD, Triphosgene | 15,000 - 40,000 g/mol | 100 - 140 °C | > 350 °C |
Note: The properties of the final polymer will be highly dependent on the specific reaction conditions and the purity of the monomers used.
Conclusion
This compound is a versatile monomer for the synthesis of high-performance fluorinated polymers. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel polyesters, polyurethanes, and polycarbonates with enhanced thermal and chemical properties. Further optimization of reaction conditions and characterization of the resulting polymers will be crucial for tailoring materials to specific applications in research, drug development, and advanced materials science.
References
Application Notes and Protocols for 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) as a monomer for the synthesis of fluorinated polyurethanes (FPUs). The incorporation of HFPD into the polyurethane backbone imparts unique properties, making these materials promising candidates for advanced applications, including in the biomedical and pharmaceutical fields.
Introduction
Polyurethanes (PUs) are a versatile class of polymers known for their tunable mechanical properties, achieved through the selection of different diisocyanates, polyols, and chain extenders. The introduction of fluorine atoms into the polymer structure, creating fluorinated polyurethanes (FPUs), significantly enhances their thermal stability, chemical resistance, and hydrophobicity due to the high bond energy of the C-F bond.[1] this compound (HFPD) is a fluorinated diol that can be used as a chain extender or as a component of the soft segment in polyurethane synthesis.[1][2][3] Its incorporation is a key strategy for developing high-performance polyurethanes for demanding environments. While specific data on HFPD-based polyurethanes is emerging, the properties of similar fluorinated diols in polyurethane synthesis provide valuable insights.
Properties of HFPD-Based Polyurethanes
The inclusion of HFPD in the polyurethane formulation is expected to lead to the following property enhancements:
-
Enhanced Thermal Stability: The strong C-F bonds in HFPD contribute to a higher thermal degradation temperature of the resulting polyurethane.[1] The decomposition of polyurethanes typically begins at temperatures around 200°C.[4]
-
Improved Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals.[5] Polyurethanes containing HFPD are expected to exhibit improved stability in the presence of acids, bases, and organic solvents.
-
Increased Hydrophobicity: The low surface energy of fluorinated chains leads to a significant increase in the water contact angle of the polyurethane surface, making it more hydrophobic.[1] This property is particularly valuable for applications requiring moisture resistance.
-
Biocompatibility: Fluorinated polymers often exhibit good biocompatibility, making them suitable for biomedical applications.[1] This is a critical characteristic for materials intended for use in drug delivery systems and medical devices.
Experimental Protocols
The synthesis of polyurethanes using HFPD can be carried out using standard polyurethane chemistry, typically involving a two-step prepolymer method.
Materials
-
Diisocyanate: Aromatic (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI) or aliphatic (e.g., Hexamethylene diisocyanate - HDI, Isophorone diisocyanate - IPDI). The choice of diisocyanate will significantly influence the final properties of the polyurethane.
-
Polyol (Macroglycol): Polyether polyol (e.g., Polytetrahydrofuran - PTHF) or polyester polyol (e.g., Polycaprolactone - PCL). This will form the soft segment of the polyurethane.
-
Chain Extender: this compound (HFPD).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable urethane catalyst.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or other suitable aprotic polar solvent.
Synthesis of HFPD-Based Polyurethane (Prepolymer Method)
This protocol describes a general procedure for the synthesis of a polyurethane using HFPD as a chain extender. The molar ratios of the reactants should be carefully calculated to achieve the desired polymer properties.
Step 1: Prepolymer Synthesis
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the polyol and heat it under vacuum at a specified temperature (e.g., 80-100 °C) for a sufficient time (e.g., 1-2 hours) to remove any residual water.
-
Cool the flask to a reaction temperature of approximately 60-70 °C under a nitrogen atmosphere.
-
Add the diisocyanate to the flask and stir the mixture vigorously.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Continue the reaction at 70-80 °C for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the isocyanate content.
Step 2: Chain Extension
-
Dissolve the HFPD chain extender in an anhydrous solvent.
-
Slowly add the HFPD solution to the prepolymer mixture with continuous stirring.
-
Increase the reaction temperature to 80-90 °C and continue the reaction for another 2-4 hours until the isocyanate peak in the FTIR spectrum (around 2270 cm⁻¹) disappears.
-
The resulting polyurethane solution can then be cast into a film or precipitated in a non-solvent like methanol or water.
-
The obtained polymer should be dried in a vacuum oven at 60-70 °C to a constant weight.
Characterization of HFPD-Based Polyurethanes
The synthesized polyurethanes should be characterized to determine their properties.
| Property | Test Method | Expected Outcome with HFPD Incorporation |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of urethane linkages and incorporation of the fluorinated diol. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average and weight-average molecular weights and polydispersity index. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased onset temperature of degradation compared to non-fluorinated analogues. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Potential lowering of the glass transition temperature of the soft segment due to increased free volume.[1] |
| Mechanical Properties | Tensile Testing (ASTM D638) | To be determined based on the specific formulation (diisocyanate, polyol, and hard segment content). |
| Surface Hydrophobicity | Contact Angle Measurement | Increased water contact angle, indicating enhanced hydrophobicity.[1] |
| Chemical Resistance | Immersion in various chemical agents (e.g., acids, bases, solvents) followed by mass and property change measurements. | Lower swelling and degradation in comparison to non-fluorinated polyurethanes. |
Applications in Drug Development
The unique properties of HFPD-based polyurethanes make them attractive for various applications in the pharmaceutical and biomedical fields.
Drug Delivery Systems
Fluorinated polymers are being explored for their potential in drug delivery due to their stability, hydrophobicity, and ability to traverse cellular membranes.[6] The enhanced stability of the C-F bond can prolong the circulation time of drug carriers in the body.[6] HFPD-based polyurethanes can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents.[7] The hydrophobic nature of these polymers can be advantageous for encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Medical Devices and Coatings
The excellent chemical resistance and biocompatibility of fluorinated polyurethanes make them suitable for coating medical devices such as catheters and implants to improve their performance and reduce biofouling.[1] The low surface energy can also minimize protein adsorption and cellular adhesion, which is beneficial for blood-contacting devices.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thermal stability of segmented polyurethanes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. psiurethanes.com [psiurethanes.com]
- 6. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Study of Properties of Waterborne Polyurethanes Based on β-Cyclodextrin Partial Nitrate as Potential Systems for Delivery of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorinated coatings and adhesives. These materials offer exceptional properties, including high chemical resistance, thermal stability, low friction, and non-stick surfaces, making them invaluable in a wide range of research, industrial, and biomedical applications.
Applications of Fluorinated Coatings
Fluorinated coatings, based on polymers such as polytetrafluoroethylene (PTFE), polyvinylidene fluoride (PVDF), and fluorinated ethylene propylene (FEP), provide a unique combination of properties that make them suitable for demanding environments.
Anti-Fouling and Foul-Release Coatings
Fluorinated coatings are extensively used in marine applications to prevent the accumulation of organisms on submerged surfaces, a phenomenon known as biofouling. These coatings can be categorized as either anti-fouling (releasing biocides) or foul-release (low surface energy preventing adhesion).
A notable formulation for a biocide-free, foul-release coating involves a sol-gel based hybrid material. This formulation utilizes alkoxysilane cross-linkers in combination with functional fluoro-silanes to create a stable, amphiphilic surface.[1] The components can include 3-Glycidyloxypropyltrimethoxysilane and 3-aminopropyltriethoxysilane as cross-linkers, with functional fluoro-silanes like 3,3,3-trifluoropropyl-trimethoxysilane and a long-chain glycidyl-perfluorononylether.[1]
Low-Friction Surfaces
The inherently low coefficient of friction of fluoropolymers makes them ideal for applications requiring smooth, non-stick surfaces. PTFE, in particular, is known for having one of the lowest coefficients of friction of any solid material.
These coatings are applied to a variety of substrates to reduce wear and energy consumption in moving parts. The coefficient of friction for PTFE is typically in the range of 0.05 to 0.10, while PVDF has a slightly higher range of 0.2 to 0.4.[2][3]
Chemical Resistant Barriers
The carbon-fluorine bond is exceptionally strong, imparting excellent chemical resistance to fluoropolymers.[4] PTFE, being a fully fluorinated polymer, exhibits the highest level of chemical inertness, resisting most acids, bases, and organic solvents.[4][5][6][7] This makes PTFE coatings ideal for lining chemical reactors, storage tanks, and pipes.[2][4]
Hydrophobic and Oleophobic Surfaces
Fluorinated coatings are known for their ability to repel both water (hydrophobicity) and oils (oleophobicity). This property is critical in applications such as self-cleaning surfaces, moisture-resistant electronics, and stain-resistant textiles. The hydrophobicity of a surface is often characterized by its water contact angle. Fluorinated surfaces can achieve very high water contact angles, often exceeding 150°, classifying them as superhydrophobic.[8]
Quantitative Performance Data
The performance of fluorinated coatings and adhesives can be quantified through various standard tests. The following tables summarize key performance data for common fluorinated materials.
| Material | Coefficient of Friction (Dynamic) | Continuous Use Temperature (°C) | Substrate | Adhesion Strength (MPa) | Reference |
| PTFE | 0.05 - 0.20 | up to 260 | - | - | [2][9][10] |
| PVDF | 0.2 - 0.4 | up to 150 | - | - | [2][3] |
| Fluoride-containing dental adhesive | - | - | Dentin | 50.3 ± 9.9 (24h) / 61.0 ± 13.6 (3m) | [11] |
| Epoxy glue on plasma-treated PFA | - | - | PFA | 4.5 N/cm (peel strength) | [12] |
| Epoxy glue on plasma-treated PTFE | - | - | PTFE | 9.5 N/cm (peel strength) | [12] |
| Anticorrosion coatings | - | - | Al7175 Aluminum Alloy | Varies with coating system (up to ~5.5 MPa) | [13] |
| Material | Chemical | Resistance Rating | Reference |
| PTFE | Strong Acids (e.g., Aqua Regia) | Excellent | [4] |
| PTFE | Strong Bases | Excellent | [4] |
| PTFE | Organic Solvents | Excellent | [4] |
| PTFE | Molten Alkali Metals | Not Recommended | [4][5] |
| PTFE | Fluorinating Agents | Not Recommended | [4][5] |
| Filled PTFE (Carbon/Graphite) | Ammonium hydroxide | Excellent | [7] |
| Filled PTFE (Glass) | Ammonium hydroxide | Fair | [7] |
| Filled PTFE (Bronze) | Ammonium hydroxide | Unsatisfactory | [7] |
| Filled PTFE (Carbon/Graphite) | Hydrochloric acid | Excellent | [7] |
| Filled PTFE (Glass) | Hydrochloric acid | Fair | [7] |
| Filled PTFE (Bronze) | Hydrochloric acid | Unsatisfactory | [7] |
| Coating Type | Substrate | Water Contact Angle (°) | Reference |
| Fluorinated silica nanoparticles (3 layers) | Aluminum | 152 ± 1 | [14] |
| Fluorinated silica nanoparticles (7 layers, diluted solution) | Aluminum | 150 ± 1 | [14] |
| Fluorinated Graphene Oxide (60 wt% in PDMS) | Glass | 173.7 | |
| Fluorosilicone fouling-release coating | - | > 90 | [15] |
Experimental Protocols
The following are detailed protocols for the application and testing of fluorinated coatings and adhesives, based on established industry standards.
Protocol for Application of Fluorinated Coatings
This protocol outlines the general steps for applying a fluorinated topcoat to a substrate.
Materials:
-
Substrate to be coated
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Abrasive material (e.g., sandpaper, grit blaster)
-
Primer compatible with the substrate and topcoat
-
Fluoropolymer topcoat (e.g., PTFE, PVDF dispersion)
-
Application equipment (e.g., spray gun, dip coater)
-
Curing oven
Procedure:
-
Surface Preparation:
-
Thoroughly clean the substrate to remove any dirt, oil, or grease using a suitable solvent.
-
For enhanced adhesion, mechanically or chemically etch the surface to increase its roughness. This can be achieved through methods like sandblasting or acid etching.
-
-
Primer Application:
-
Apply a thin, uniform layer of primer to the prepared substrate. The primer enhances the adhesion between the substrate and the fluoropolymer topcoat.
-
Allow the primer to dry completely according to the manufacturer's instructions.
-
-
Topcoat Application:
-
Thoroughly mix the fluoropolymer coating dispersion to ensure a uniform consistency.
-
Apply the topcoat over the primed surface using the chosen application method (e.g., spraying, dipping). Ensure a consistent and even layer.
-
-
Curing:
-
Place the coated substrate in a curing oven.
-
Cure the coating at the temperature and for the duration specified by the manufacturer. This step is critical for achieving the desired properties of the coating.
-
Protocol for Measuring Adhesion by Tape Test (ASTM D3359)
This method provides a qualitative assessment of the adhesion of a coating to a substrate.
Materials:
-
Coated substrate
-
Cutting tool with a sharp blade
-
Pressure-sensitive tape (as specified in the standard)
-
Illuminated magnifier
Procedure:
-
Test Method A (X-Cut): For coatings thicker than 5 mils (125 µm).
-
Make two intersecting cuts through the coating to the substrate to form an 'X'.
-
Apply the center of the pressure-sensitive tape over the intersection of the cuts.
-
Press the tape firmly onto the surface.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it back upon itself at an angle as close to 180° as possible.
-
Inspect the 'X' cut area for any removal of the coating and rate the adhesion according to the ASTM D3359 scale (5A: No peeling or removal; 0A: Removal beyond the area of the X).[16]
-
-
Test Method B (Cross-Cut): For coatings up to 5 mils (125 µm) thick.
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of parallel cuts perpendicular to the first to create a lattice pattern.
-
Apply the pressure-sensitive tape over the lattice.
-
Press the tape firmly onto the surface.
-
Remove the tape in the same manner as in Test Method A.
-
Inspect the grid area for any coating removal and rate the adhesion according to the ASTM D3359 scale (5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached; 0B: Flaking and detachment worse than Grade 1B).[16]
-
Protocol for Measuring Pull-Off Adhesion Strength (ASTM D4541)
This method provides a quantitative measure of the adhesion of a coating to a substrate.
Materials:
-
Coated substrate
-
Loading fixtures (dollies)
-
Adhesive for bonding the dolly to the coating
-
Portable pull-off adhesion tester
-
Solvent for cleaning
Procedure:
-
Surface Preparation:
-
Select a flat, representative area of the coated surface.
-
Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.
-
-
Dolly Application:
-
Mix the adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the face of the dolly.
-
Press the dolly onto the prepared coating surface and ensure it is perpendicular to the surface.
-
Remove any excess adhesive from around the dolly.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
-
Testing:
-
If required, score the coating around the dolly down to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a tensile force at a steady rate until the dolly pulls off.
-
Record the force at which the dolly detached.
-
Examine the face of the dolly and the test area to determine the nature of the failure (e.g., cohesive failure within the coating, adhesive failure between the coating and substrate).
-
Calculate the pull-off strength in MPa or psi by dividing the pull-off force by the area of the dolly.[17][18][19]
-
Protocol for Measuring Peel Resistance of Adhesives (T-Peel Test, ASTM D1876)
This test is used to determine the peel resistance of an adhesive bond between two flexible substrates.[20][21][22]
Materials:
-
Two flexible substrates
-
Adhesive to be tested
-
Specimen cutter
-
Universal testing machine with grips
Procedure:
-
Specimen Preparation:
-
Cut the flexible substrates to the specified dimensions.
-
Apply the adhesive uniformly to the bonding surfaces of the substrates.
-
Bring the two substrates together and apply pressure to ensure a uniform bond line thickness.
-
Leave a portion of the substrates at one end unbonded to serve as grips.[20]
-
Allow the adhesive to cure completely according to the manufacturer's instructions.
-
Cut the bonded assembly into test specimens of the required width.
-
-
Testing:
-
Bend the unbonded ends of the specimen back to form a 'T' shape.[20]
-
Clamp the unbonded ends of the specimen into the grips of the universal testing machine.
-
Pull the grips apart at a constant rate of speed.[20]
-
Record the force required to peel the adhesive bond as a function of grip separation.
-
The average force over a specified length of the peel is used to calculate the T-peel strength, typically reported in force per unit width (e.g., N/m or lbf/in).[20]
-
Protocol for Measuring Static Contact Angle (Sessile Drop Method)
This protocol describes how to measure the static contact angle of a liquid on a solid surface to determine its wettability.
Materials:
-
Solid substrate with the fluorinated coating
-
Liquid for testing (e.g., deionized water)
-
Contact angle goniometer with a high-resolution camera and software
-
Microsyringe or automated dispenser
Procedure:
-
Sample Preparation:
-
Ensure the surface of the coated substrate is clean and free of any contaminants.
-
-
Measurement:
-
Place the substrate on the sample stage of the contact angle goniometer.
-
Using the microsyringe, carefully dispense a small droplet of the test liquid onto the surface of the coating.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
The software will analyze the shape of the droplet and calculate the contact angle between the tangent of the droplet and the solid surface.[23]
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.
-
Visualizations
Experimental Workflow for Fluorinated Coating Application
Caption: Workflow for applying fluorinated coatings.
Pull-Off Adhesion Test (ASTM D4541) Logic
Caption: Logical flow of the pull-off adhesion test.
T-Peel Test (ASTM D1876) Configuration
Caption: T-Peel test setup for adhesive evaluation.
References
- 1. Design and Development of Fluorinated and Biocide-Free Sol–Gel Based Hybrid Functional Coatings for Anti-Biofouling/Foul-Release Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ti-better.com [ti-better.com]
- 3. uvteco.com [uvteco.com]
- 4. lorric.com [lorric.com]
- 5. Properties of Teflon: Chemical Resistance | Fluorogistx [fluorogistx.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 8. mdpi.com [mdpi.com]
- 9. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 10. PVDF vs PTFE: A Complete Guide for Engineers and Procurement Teams [specialty-polymer.com]
- 11. Fluoride-containing adhesive: durability on dentin bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research on the Influence of Coating Technologies on Adhesion Anti-Corrosion Layers in the Case of Al7175 Aluminum Alloy | MDPI [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. One moment, please... [hightower-labs.com]
- 17. poudrafshan.ir [poudrafshan.ir]
- 18. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 19. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 20. adhesivesresearch.com [adhesivesresearch.com]
- 21. Peel Resistance of Adhesive (T-Peel Test) ASTM D1876 [intertek.com]
- 22. infinitalab.com [infinitalab.com]
- 23. measurlabs.com [measurlabs.com]
The Alchemist's Toolkit: Advanced Synthetic Methodologies in Pharmaceutical and Agrochemical Development
In the relentless pursuit of novel therapeutic agents and advanced agricultural solutions, the role of innovative synthetic chemistry has never been more critical. The ability to efficiently and selectively construct complex molecular architectures is the cornerstone of modern drug discovery and agrochemical research. This document provides a detailed overview of key synthetic methodologies that have revolutionized these fields, presented as a series of application notes and protocols tailored for researchers, scientists, and drug development professionals. Each section delves into a specific technique, offering quantitative data for comparative analysis, detailed experimental protocols for practical implementation, and visual diagrams to elucidate complex pathways and workflows.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl motifs prevalent in many pharmaceutical compounds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have cemented its status as a preferred method for constructing complex molecular architectures.[2]
Quantitative Data for Suzuki-Miyaura Coupling of 3-Bromoquinoline:
| Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (1.0) | SPhos (2.0) | DBU (1.5) | THF/H₂O | 110 | 0.17 | ~35 | [3] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 | [4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 8 | 80-90 | [4] |
| Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 75-85 | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline [4][5]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a flame-dried Schlenk flask or sealed tube, combine 3-bromoquinoline, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Polymerization with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a fluorinated polyester via a two-stage melt polycondensation of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) and dimethyl terephthalate (DMT). The resulting polymer, poly(hexafluoropentylene terephthalate), incorporates fluorine atoms into the polyester backbone, which can impart unique properties such as increased hydrophobicity, thermal stability, and chemical resistance.
Introduction
Fluorinated polymers are of significant interest in various fields, including materials science and drug development, due to their unique properties. This compound (HFPD) is a fluorinated diol that serves as a valuable building block for the synthesis of fluorinated polyesters and polyurethanes. The incorporation of the hexafluoropentylene group into the polymer chain can enhance thermal stability and chemical resistance.
This protocol details the synthesis of a polyester from HFPD and dimethyl terephthalate (DMT) using a two-stage melt polycondensation method. This common industrial process involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature to achieve a high molecular weight polymer.
Key Signaling Pathway: Step-Growth Polymerization
The polymerization of this compound with dimethyl terephthalate proceeds via a step-growth polymerization mechanism. In this type of polymerization, bifunctional monomers react to form dimers, then trimers, and progressively larger oligomers, until high molecular weight polymers are achieved.[1] The reaction between a diol (HFPD) and a diester (DMT) is a transesterification reaction, which is a type of polycondensation where a small molecule (methanol in this case) is eliminated.[2]
Caption: General reaction scheme for the step-growth polymerization of HFPD and DMT.
Experimental Protocol: Two-Stage Melt Polycondensation
This protocol describes the synthesis of poly(hexafluoropentylene terephthalate) from HFPD and DMT.
Materials
-
This compound (HFPD)
-
Dimethyl terephthalate (DMT)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Argon gas (high purity)
Equipment
-
Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation column.
-
Heating mantle with a temperature controller
-
Vacuum pump capable of reaching <1 Torr
-
Cold trap
Experimental Workflow
Caption: Workflow for the two-stage melt polycondensation synthesis.
Procedure
Stage 1: Transesterification (Ester Interchange)
-
Charge the glass reactor with this compound (HFPD), dimethyl terephthalate (DMT), and the catalyst (e.g., antimony(III) oxide). A typical molar ratio of diol to diester is 1.2:1 to 2.2:1 to compensate for diol loss during the reaction.[2]
-
Assemble the reactor with the stirrer, distillation column, and nitrogen inlet.
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
Begin stirring and gradually heat the reactor to a temperature range of 180-220°C.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until the theoretical amount of methanol has been collected, which typically takes 2-4 hours.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reactor to 250-280°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This helps to remove the excess diol and drives the polymerization reaction towards the formation of a high molecular weight polymer.
-
Continue stirring under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired viscosity is reached, which can be monitored by the torque on the stirrer motor.
-
Once the desired molecular weight is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen or argon gas.
-
The molten polymer can then be extruded from the reactor under nitrogen pressure and pelletized for further analysis.
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of a fluorinated polyester. The data is based on typical values found in the literature for similar polymerization reactions.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Molar Ratio (HFPD:DMT) | 1.5 : 1 | [2] |
| Catalyst | Antimony(III) oxide | [2] |
| Catalyst Concentration | 200 - 400 ppm | [2] |
| Transesterification Temp. | 180 - 220 °C | [2] |
| Transesterification Time | 2 - 4 hours | [2] |
| Polycondensation Temp. | 250 - 280 °C | [2] |
| Polycondensation Time | 2 - 4 hours | [2] |
| Polycondensation Pressure | < 1 Torr | [2] |
Table 2: Polymer Characterization
| Property | Typical Value |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol |
| Weight Average Molecular Weight (Mw) | 40,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 60 - 80 °C |
| Melting Temperature (Tm) | 220 - 250 °C |
Note: The specific properties of the resulting polymer will depend on the exact reaction conditions and the purity of the monomers. The values presented here are for illustrative purposes.
Conclusion
This protocol provides a detailed methodology for the synthesis of a fluorinated polyester using this compound. The resulting polymer is expected to exhibit enhanced thermal and chemical stability due to the presence of fluorine. Researchers can adapt this protocol to synthesize a variety of fluorinated polyesters with tailored properties for applications in advanced materials and drug delivery systems.
References
Application Notes and Protocols: 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol as a Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol as a specialized cross-linking agent. This fluorinated diol offers unique properties to polymers, enhancing their thermal stability, chemical resistance, and hydrophobicity, making it a valuable component in the development of advanced materials for various applications, including drug delivery systems.
Introduction
This compound is a linear fluorinated diol with the chemical formula HOCH₂(CF₂)₃CH₂OH. The presence of a hexafluoropropane unit between the two terminal hydroxyl groups imparts significant and desirable characteristics to the polymers it is incorporated into. As a cross-linking agent or chain extender, it can be integrated into various polymer backbones, such as polyurethanes, polyesters, and polycarbonates. The resulting materials exhibit enhanced performance in demanding environments.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₅H₆F₆O₂ | [1][2] |
| Molecular Weight | 212.09 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 78-81 °C | [2][3] |
| Boiling Point | 111.5 °C at 10 mmHg | [2][3] |
| CAS Number | 376-90-9 | [2][4] |
| Purity | ≥98% | [2] |
Key Applications as a Cross-linking Agent
The unique properties of this compound make it a suitable cross-linking agent in a variety of applications:
-
High-Performance Polymers: Incorporation of this diol into polymer chains enhances thermal stability and chemical resistance, making the resulting materials suitable for use in harsh environments.
-
Specialty Coatings: As a component in polyurethane or polyester coatings, it can improve surface hydrophobicity (water repellency) and oleophobicity (oil repellency), leading to surfaces that are easy to clean and resistant to fouling.[1]
-
Drug Delivery Systems: In the development of polymeric drug carriers, such as nanoparticles or hydrogels, this cross-linking agent can be used to control the release rate of encapsulated drugs. The fluorinated segments can also enhance the stability of the carrier in biological environments.
-
Biomedical Devices: The biocompatibility and biostability of materials used in medical implants and devices can be improved by incorporating this fluorinated diol.
Experimental Protocols
The following are detailed protocols for the use of this compound in the synthesis of cross-linked polymers. These protocols are intended as a starting point and may require optimization based on the specific polymer system and desired material properties.
Synthesis of a Cross-linked Fluorinated Polyurethane
This protocol describes the synthesis of a fluorinated polyurethane elastomer using this compound as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), MW 2000
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG and this compound under vacuum at 80°C for 4 hours prior to use.
-
In the three-neck flask, add a calculated amount of PTMEG and dissolve it in anhydrous DMF under a nitrogen atmosphere.
-
Heat the solution to 70°C with stirring.
-
Add a stoichiometric amount of MDI dropwise to the PTMEG solution over 30 minutes.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Allow the reaction to proceed at 80°C for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension (Cross-linking):
-
Prepare a solution of this compound in anhydrous DMF.
-
Slowly add the diol solution to the prepolymer mixture. The molar ratio of NCO to OH groups should be controlled to achieve the desired level of cross-linking (typically between 1.0 and 1.1).
-
Continue stirring at 80°C for an additional 1-2 hours until the viscosity of the solution increases significantly.
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a Teflon mold.
-
Cure the polymer in an oven at 100°C for 24 hours to complete the cross-linking reaction and remove the solvent.
-
After curing, demold the polyurethane film.
-
Characterization:
The resulting fluorinated polyurethane can be characterized by various techniques to assess its properties:
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages and the incorporation of the fluorinated diol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and composition of the polymer. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |
| Contact Angle Measurement | To assess the hydrophobicity of the polymer surface. |
| Tensile Testing | To determine the mechanical properties such as tensile strength and elongation at break. |
Preparation of a Cross-linked Hydrogel for Drug Delivery
This protocol outlines the synthesis of a cross-linked hydrogel using this compound for potential application in controlled drug release.
Materials:
-
Poly(vinyl alcohol) (PVA), 99+% hydrolyzed
-
This compound
-
Glutaraldehyde (cross-linking agent)
-
Hydrochloric acid (HCl) (catalyst)
-
Model drug (e.g., ibuprofen)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Beakers
-
Magnetic stirrer with hotplate
-
Petri dishes
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water at 90°C with constant stirring until a clear solution is obtained.
-
Cool the solution to room temperature.
-
-
Incorporation of Fluorinated Diol and Drug:
-
Dissolve a specific amount of this compound and the model drug in a small amount of a suitable co-solvent (e.g., ethanol) and then add it to the PVA solution under stirring.
-
-
Cross-linking:
-
Add a specific amount of glutaraldehyde solution (e.g., 25 wt% in water) to the PVA mixture.
-
Add a few drops of concentrated HCl to catalyze the cross-linking reaction.
-
Stir the mixture vigorously for 10-15 minutes.
-
-
Gelation and Washing:
-
Pour the mixture into petri dishes and allow it to stand at room temperature for 24 hours to form a hydrogel.
-
Cut the hydrogel into desired shapes and wash it extensively with deionized water to remove any unreacted chemicals.
-
Freeze-dry the hydrogel for storage.
-
Drug Release Study:
-
Immerse a known weight of the drug-loaded hydrogel in a specific volume of PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Visualizations
The following diagrams illustrate the key processes described in the application notes.
Caption: Synthesis of cross-linked fluorinated polyurethane.
Caption: Workflow for preparing a cross-linked hydrogel.
Safety and Handling
This compound should be handled with care in a well-ventilated area.[5] It is harmful if swallowed and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Store the compound in a tightly closed container in a dry and cool place.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]
References
Application Notes and Protocols for Formulation of Fluorinated Solvents Using 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is a fluorinated diol with the chemical formula HOCH₂(CF₂)₃CH₂OH.[1][2] It is a white crystalline solid at room temperature.[3][4] This compound is a valuable building block and solvent in various advanced applications due to its unique properties imparted by the hexafluorinated carbon chain.[1][5] Its high thermal stability, chemical resistance, and low toxicity make it a compelling choice for the formulation of specialty materials.[5]
These application notes provide an overview of the properties, potential applications, and formulation considerations for this compound, with a focus on its use in specialty coatings, as a monomer for fluorinated polymers, and as an intermediate in pharmaceutical applications.[1][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different formulation systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 376-90-9 | [1][2] |
| Molecular Formula | C₅H₆F₆O₂ | [1][2] |
| Molecular Weight | 212.09 g/mol | [1][2] |
| Appearance | White crystalline solid | [3][4] |
| Melting Point | 78-81 °C | [2] |
| Boiling Point | 111.5 °C at 10 mmHg | [2] |
| Purity | ≥98% | [3] |
Solubility Characteristics
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble[6] |
| Methanol | Expected to be soluble |
| Ethanol | Expected to be soluble |
| Acetone | Expected to be soluble |
| Tetrahydrofuran (THF) | Expected to be soluble |
| Dichloromethane | Expected to be sparingly soluble |
| Toluene | Expected to be sparingly soluble |
| Hexane | Expected to be insoluble |
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Add a known volume of the solvent to a vial.
-
Incrementally add small, weighed amounts of this compound to the solvent.
-
After each addition, cap the vial and stir the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature.
-
Visually inspect the solution for any undissolved solid.
-
Continue adding the diol until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring).
-
The solubility can then be calculated in terms of g/L or mol/L.
Applications and Experimental Protocols
Monomer for Fluorinated Polymer Synthesis
This compound serves as a key monomer in the synthesis of fluorinated polymers such as polyurethanes and polyesters.[7] The incorporation of the fluorinated segment enhances the chemical resistance, thermal stability, and lowers the surface energy of the resulting polymers.
Protocol 2: Synthesis of a Fluorinated Polyurethane (Illustrative Example)
This protocol provides a general procedure for the synthesis of a polyurethane using this compound as the diol component. The specific diisocyanate and reaction conditions should be optimized for the desired polymer properties.
Materials:
-
This compound
-
A suitable diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))
-
Dry solvent (e.g., anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet
Workflow for Polyurethane Synthesis
Figure 1. General workflow for the synthesis of a fluorinated polyurethane.
Procedure:
-
In a clean, dry reaction flask, dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of dibutyltin dilaurate to the solution.
-
Slowly add an equimolar amount of the diisocyanate to the reaction mixture with constant stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for several hours, or until the reaction is complete (monitor by FT-IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as water, methanol, or hexane.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at a suitable temperature.
Formulation of Specialty Coatings
The incorporation of this compound into coating formulations can significantly improve their surface properties, such as hydrophobicity and oleophobicity, leading to enhanced stain resistance and easy-to-clean surfaces.[5][6] It can be used as a reactive component in polyurethane or polyester-based coatings.
Protocol 3: Preparation of a Hydrophobic Polyurethane Coating
This protocol describes the preparation of a simple two-component polyurethane coating formulation.
Materials:
-
Part A (Polyol component):
-
This compound
-
Other polyols (to adjust properties)
-
Solvent (e.g., ethyl acetate, butyl acetate)
-
Flow and leveling agents
-
-
Part B (Isocyanate component):
-
Polyisocyanate crosslinker (e.g., based on HDI or IPDI)
-
Solvent
-
Formulation Workflow
Figure 2. Workflow for the preparation and application of a two-component polyurethane coating.
Procedure:
-
Prepare Part A: Dissolve the this compound and any other polyols in the chosen solvent. Add the flow and leveling agents and mix until a homogeneous solution is obtained.
-
Prepare Part B: Prepare the polyisocyanate solution according to the manufacturer's instructions.
-
Mixing and Application: Just before application, mix Part A and Part B in the recommended ratio. Apply the coating to the desired substrate using a suitable method (e.g., spraying, brushing, or dip-coating).
-
Curing: Allow the coating to cure at ambient temperature or accelerate the curing process by heating, as recommended for the specific isocyanate crosslinker used.
Intermediate in Pharmaceutical Formulations
In the pharmaceutical industry, fluorinated compounds are of great interest for their ability to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[8] this compound can serve as an intermediate in the synthesis of novel APIs or as a co-former in the development of pharmaceutical co-crystals to modify the physicochemical properties of a drug.[1]
Logical Relationship in Co-crystal Formulation
Figure 3. Logical relationship showing the role of this compound in co-crystal formulation.
Stability and Handling
Stability: this compound exhibits high thermal and chemical stability.[5] However, like other alcohols, it should be protected from strong oxidizing agents. Formulations containing this diol should be tested for long-term stability under relevant storage and use conditions.
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Handle in a well-ventilated area.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile fluorinated building block with significant potential in the development of high-performance materials. Its unique combination of properties makes it a valuable tool for researchers and formulation scientists in the fields of coatings, polymers, and pharmaceuticals. The protocols and information provided in these application notes serve as a starting point for exploring the use of this compound in various innovative applications. Further optimization of formulations and processes is encouraged to meet the specific requirements of each application.
References
- 1. This compound [myskinrecipes.com]
- 2. 2,2,3,3,4,4-ヘキサフルオロ-1,5-ペンタンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 376-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. exfluor.com [exfluor.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Polymers Derived from 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers synthesized using 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) are a significant class of fluorinated polymers. The incorporation of the hexafluoropentamethylene group imparts unique properties such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity. These characteristics make HFPD-based polymers attractive for a range of applications, including advanced coatings, specialty adhesives, and in the pharmaceutical and biomedical fields.
Thorough characterization of these polymers is crucial for understanding their structure-property relationships and ensuring their performance and safety in various applications. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize HFPD-based polymers.
Molecular Structure and Composition Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of polymers. For HFPD-based polymers, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR is used to identify and quantify the non-fluorinated segments of the polymer, such as the methylene groups adjacent to the hydroxyls in the HFPD monomer and protons in other co-monomers (e.g., diisocyanates in polyurethanes or diacids in polyesters).
-
¹³C NMR provides detailed information about the carbon backbone of the polymer, including the chemical environment of the fluorinated carbons.
-
¹⁹F NMR is particularly valuable for fluoropolymers, offering high sensitivity and a wide chemical shift range, which allows for detailed analysis of the fluorine-containing segments and can be used to determine copolymer composition and sequence distribution.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the dry polymer sample in 0.5-1.0 mL of a suitable deuterated solvent. Common solvents for fluoropolymers include acetone-d₆, DMSO-d₆, or hexafluoroisopropanol (HFIP) with a deuterated co-solvent.
-
Ensure the polymer is fully dissolved. Gentle heating or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
For ¹H NMR:
-
Acquire spectra at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
For ¹⁹F NMR:
-
Use a proton-decoupled pulse sequence.
-
Set a spectral width appropriate for fluorinated compounds (e.g., -50 to -250 ppm).
-
Acquire a sufficient number of scans for good signal-to-noise.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Integrate the peaks to determine the relative ratios of different monomer units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. For HFPD-based polymers, FTIR can confirm the successful incorporation of the monomer into the polymer backbone by identifying key vibrational bands. For example, in polyurethanes, one can monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkage peaks (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹). The strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region, are characteristic of fluoropolymers.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Films: Cast a thin film of the polymer from a suitable solvent onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate completely.
-
Powders: Prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer directly on the ATR crystal. This is often the simplest method.
-
-
Instrumentation and Parameters:
-
Use a standard FTIR spectrometer.
-
Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty sample holder or clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups (e.g., C-F, C=O, N-H, O-H).
-
Compare the spectrum to that of the starting materials to confirm the reaction.
-
Molecular Weight and Distribution Analysis
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Application Note:
GPC/SEC is the most common technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. For fluoropolymers, which are often difficult to dissolve, solvent selection is critical. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a common and effective solvent for many polyesters and polyamides. The choice of columns and calibration standards is also crucial for obtaining accurate results.
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the polymer sample.
-
Dissolve the sample in a suitable mobile phase (e.g., HFIP, THF, or chloroform) to a final concentration of 1-2 mg/mL. Some fluorinated polymers may require modified mobile phases, such as HFIP with a small amount of a salt like sodium trifluoroacetate, to prevent aggregation.
-
Allow the sample to dissolve completely, which may take several hours.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter (PTFE is recommended for aggressive solvents) into a GPC vial.
-
-
Instrumentation and Parameters:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector. A viscometer or light scattering detector can provide more accurate molecular weight data.
-
Columns: Select columns suitable for the chosen solvent and the expected molecular weight range of the polymer (e.g., Agilent PL HFIPgel columns for HFIP).
-
Mobile Phase: Use the same solvent as used for sample preparation.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Temperature: Run the analysis at a constant temperature (e.g., 30-40 °C) to ensure reproducible results.
-
-
Calibration:
-
Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). For the most accurate results, use standards with a similar chemical structure to the analyte if available.
-
-
Data Analysis:
-
Process the chromatograms using the GPC software.
-
Determine Mn, Mw, and PDI relative to the calibration standards.
-
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC)
Application Note:
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These properties are critical for understanding the material's processing window and end-use performance.
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan with a lid.
-
-
Instrumentation and Parameters:
-
Use a standard DSC instrument.
-
Temperature Program:
-
Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) to erase the thermal history.
-
Hold the sample at this temperature for a few minutes.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Heat the sample again at the same rate to obtain the final thermogram.
-
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
Determine the Tg as the midpoint of the step change in the heat flow curve.
-
Determine the Tm as the peak maximum of the melting endotherm.
-
Thermogravimetric Analysis (TGA)
Application Note:
TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability of a polymer and to determine its degradation temperature (Td). For HFPD-based polymers, TGA can demonstrate their enhanced thermal stability compared to their non-fluorinated analogs.
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or ceramic).
-
-
Instrumentation and Parameters:
-
Use a standard TGA instrument.
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal degradation or under an oxidative atmosphere (e.g., air) to study oxidative degradation.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of degradation temperature (Td), often defined as the temperature at which 5% weight loss occurs.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for fluorinated polymers analogous to those synthesized from HFPD. Note: These values are illustrative and will vary depending on the specific polymer composition, molecular weight, and synthetic method.
Table 1: Representative Molecular Weight Data for Fluorinated Polymers
| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Fluorinated Polyurethane | 15,000 - 40,000 | 30,000 - 80,000 | 1.6 - 2.5 |
| Fluorinated Polyester | 10,000 - 35,000 | 20,000 - 70,000 | 1.8 - 2.8 |
| Fluorinated Polycarbonate | 20,000 - 50,000 | 40,000 - 100,000 | 1.9 - 2.3 |
Table 2: Representative Thermal Properties of Fluorinated Polymers
| Polymer Type | Tg (°C) | Tm (°C) | Td (°C) (5% weight loss) |
| Fluorinated Polyurethane | 20 - 60 | 120 - 180 | 300 - 380 |
| Fluorinated Polyester | 40 - 80 | 150 - 250 | 320 - 400 |
| Fluorinated Polycarbonate | 100 - 150 | Amorphous | 350 - 420 |
Visualizations
Caption: Overall workflow for the characterization of HFPD-based polymers.
Caption: Workflow for GPC/SEC analysis of HFPD-based polymers.
Caption: Workflow for thermal analysis (DSC and TGA) of HFPD-based polymers.
Application Notes and Protocols for the Reaction Kinetics of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics between 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol and various isocyanates. Due to the unique properties conferred by its fluorine content, this diol is a valuable monomer for the synthesis of specialty polyurethanes with applications in advanced materials and biomedical devices.
Introduction
The reaction between a diol and a diisocyanate forms the basis of polyurethane chemistry. The incorporation of fluorine atoms into the diol monomer, as in this compound, significantly influences the reaction kinetics and the properties of the resulting polymer. The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl groups, thereby reducing their nucleophilicity and, consequently, their reactivity towards isocyanates compared to non-fluorinated analogs.[1][2][3] This necessitates altered reaction conditions, often including the use of catalysts, to achieve efficient polymerization. The resulting fluorinated polyurethanes exhibit desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity.[4][5][6]
Applications
Polyurethanes synthesized from this compound are promising materials for a range of applications, including:
-
Biomedical Devices: The chemical inertness and biocompatibility of fluorinated polymers make them suitable for use in medical implants, catheters, and drug delivery systems.
-
High-Performance Coatings: The low surface energy and high stability of these polyurethanes lead to coatings with excellent hydrophobicity, oleophobicity, and resistance to harsh environments.[2]
-
Advanced Sealants and Elastomers: The unique thermal and chemical resistance of these materials makes them ideal for use in demanding aerospace, automotive, and industrial applications.
Illustrative Kinetic Data
| Diol | Catalyst | Relative Rate Constant (k) | Activation Energy (Ea) |
| 1,5-Pentanediol | None | 1.0 (Reference) | Lower |
| This compound | None | < 1.0 | Higher |
| 1,5-Pentanediol | DBTDL | > 1.0 | Lower |
| This compound | DBTDL | Significantly > 1.0 | Lower |
*Dibutyltin dilaurate (DBTDL) is a common catalyst in polyurethane synthesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the reaction kinetics of this compound with an isocyanate.
Figure 1. A generalized workflow for studying the reaction kinetics.
Experimental Protocol: Kinetic Analysis of the Reaction between this compound and Isophorone Diisocyanate (IPDI) using FTIR Spectroscopy
This protocol outlines a method for determining the reaction kinetics of this compound with IPDI in a suitable solvent, using Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the isocyanate peak.
Materials and Reagents
-
This compound (reagent grade, dried under vacuum)
-
Isophorone diisocyanate (IPDI) (reagent grade, distilled under reduced pressure)
-
Anhydrous solvent (e.g., anhydrous toluene or dimethylformamide)
-
Dibutyltin dilaurate (DBTDL) catalyst (if required)
-
Anhydrous nitrogen or argon gas
-
Quenching agent (e.g., dibutylamine solution in the reaction solvent)
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a thermometer/thermocouple
-
Constant temperature oil bath or heating mantle with a temperature controller
-
FTIR spectrometer with a liquid transmission cell (e.g., CaF2 or NaCl plates)
-
Syringes and needles for sampling
-
Standard laboratory glassware (graduated cylinders, volumetric flasks, etc.)
-
Analytical balance
Experimental Procedure
3.1. Preparation
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Prepare stock solutions of this compound and IPDI in the anhydrous solvent to the desired concentrations (e.g., 0.1 M). Maintain a 1:1 stoichiometric ratio of hydroxyl to isocyanate groups.
-
If using a catalyst, prepare a dilute stock solution of DBTDL in the anhydrous solvent.
3.2. Reaction Setup
-
Assemble the reaction apparatus, ensuring a dry, inert atmosphere is maintained throughout the experiment.
-
Charge the reaction flask with the this compound solution.
-
Place the flask in the constant temperature bath and allow the solution to reach the desired reaction temperature (e.g., 60 °C).
3.3. Kinetic Run
-
Once the diol solution is at the target temperature, rapidly add the pre-heated IPDI solution to the flask with vigorous stirring. Start the timer immediately upon addition.
-
If a catalyzed reaction is being studied, add the catalyst solution at this point.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture using a dry syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known excess of the quenching agent (dibutylamine solution). This will stop the reaction by consuming the unreacted isocyanate.
3.4. FTIR Analysis
-
For each time point, record the FTIR spectrum of the quenched sample.
-
The disappearance of the isocyanate peak (N=C=O) at approximately 2270 cm⁻¹ will be monitored.
-
The concentration of the remaining isocyanate can be determined by creating a calibration curve of absorbance versus concentration using standard solutions of IPDI.
Data Analysis
-
From the FTIR data, calculate the concentration of unreacted isocyanate at each time point.
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is the apparent second-order rate constant (k_app).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Safety Precautions
-
Isocyanates are potent respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
References
Application Notes and Protocols for Fluorinated Materials in Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorinated materials in the preparation of advanced electronic components. The unique properties of fluorinated materials, such as high thermal stability, chemical resistance, low dielectric constant, and specific optical characteristics, make them invaluable in applications ranging from high-resolution photolithography to advanced display technologies and organic electronics.
Fluorinated Photoresists for High-Resolution Lithography
Fluorinated polymers are critical for photoresists used in deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography due to their high transparency at these short wavelengths.[1] In particular, polymers functionalized with hexafluoroisopropanol (HFIP) have demonstrated exceptional sensitivity and resolution.[2]
Application Note:
The incorporation of fluorine into photoresist polymers, especially in the form of fluoroalcohols, enhances their transparency at 193 nm and 157 nm, enabling the fabrication of smaller feature sizes in integrated circuits.[1] Hexafluoroisopropanol (HFIP)-containing fluoropolymers have been shown to significantly increase the acidity of the photoresist upon exposure, which can lead to ultra-high sensitivity, even without the use of conventional photoacid generators (PAGs).[3] This allows for imaging at extremely low doses, enhancing throughput in the lithography process.
Quantitative Data:
| Photoresist Polymer | Exposure Wavelength (nm) | Sensitivity (Dose) | Resolution (nm) | Reference |
| HFIP-functionalized polynorbornene | 157 | < 5 mJ/cm² | < 100 | [2] |
| HFIP-containing fluoropolymer | E-beam | 3 µC/cm² | ~40 | [3] |
Experimental Protocols:
Protocol 1: Synthesis of a Hexafluoroisopropanol-Functionalized Polynorbornene Photoresist Polymer
This protocol describes the synthesis of a copolymer of a hexafluoroisopropanol-functionalized norbornene and a protected norbornene carboxylic acid, a common platform for 157 nm photoresists.
Materials:
-
5-(3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl)bicyclo[2.2.1]hept-2-ene (NB-HFIPA)
-
tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a nitrogen-purged glovebox, dissolve NB-HFIPA (e.g., 1 molar equivalent) and tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (e.g., 1 molar equivalent) in anhydrous THF in a Schlenk flask.
-
Add AIBN (e.g., 1-2 mol% relative to total monomers) to the solution.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture at 65-70 °C for 24-48 hours with stirring.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Filter the white polymer precipitate and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the polymer by GPC (for molecular weight and polydispersity), NMR (for composition), and TGA (for thermal stability).
Protocol 2: 193 nm Photolithography Process
This protocol outlines the steps for patterning a silicon wafer using a fluorinated photoresist.
Materials:
-
Silicon wafer
-
Fluorinated photoresist solution (e.g., HFIP-functionalized polymer in a casting solvent like propylene glycol methyl ether acetate)
-
Adhesion promoter (e.g., hexamethyldisilazane, HMDS)
-
Developer (e.g., 0.26 N tetramethylammonium hydroxide, TMAH, in water)
-
Deionized water
Procedure:
-
Substrate Cleaning: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
-
Adhesion Promotion: Apply HMDS to the wafer surface to enhance resist adhesion, for example, by vapor priming.
-
Spin Coating: Dispense the fluorinated photoresist solution onto the center of the wafer. Spin coat at a specific speed (e.g., 1500-3000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
Soft Bake: Bake the coated wafer on a hotplate at a specific temperature (e.g., 90-130 °C) for 60-90 seconds to remove the casting solvent.
-
Exposure: Expose the resist-coated wafer to 193 nm light through a photomask using a lithography stepper or scanner with a specific exposure dose.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at a specific temperature (e.g., 90-140 °C) for 60-90 seconds to drive the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in a TMAH developer solution for a specific time (e.g., 30-60 seconds) to dissolve the exposed regions of the resist.
-
Rinse and Dry: Rinse the wafer with deionized water and dry it with a stream of nitrogen.
-
Pattern Inspection: Inspect the resulting pattern using optical microscopy or scanning electron microscopy (SEM).
Visualization:
Fluorinated Liquid Crystals for Advanced Displays
The introduction of fluorine atoms into liquid crystal molecules is a key strategy for optimizing their properties for active matrix liquid crystal displays (AM-LCDs).[4] Fluorination can significantly impact the dielectric anisotropy, viscosity, and voltage holding ratio of the liquid crystal material.[5]
Application Note:
Fluorinated liquid crystals are essential for modern high-performance displays. The strong electronegativity of fluorine and the stability of the C-F bond lead to materials with high chemical and thermal stability.[1] By strategically placing fluorine atoms on the liquid crystal core or in the terminal chains, the molecular dipole moment can be manipulated to achieve a high positive or negative dielectric anisotropy, which is crucial for different display modes like twisted nematic (TN) and vertical alignment (VA).[6] For instance, terminal cyano groups combined with lateral fluorination are often used to create materials with high positive dielectric anisotropy for TN-LCDs.[1]
Quantitative Data:
| Fluorinated Liquid Crystal Structure | Dielectric Anisotropy (Δε) at 20°C, 1 kHz | Birefringence (Δn) at 20°C, 589 nm | Clearing Point (°C) | Reference |
| 4-pentyl-4'-cyanobiphenyl (5CB) (non-fluorinated ref.) | +11.5 | 0.19 | 35.3 | - |
| 4-(4-propylcyclohexyl)benzonitrile with lateral fluorine | +8.0 | 0.12 | 70 | [5] |
| 4'-ethyl-2-fluoro-4-propylbiphenyl | +5.1 | 0.15 | 45 | [5] |
Experimental Protocols:
Protocol 3: Synthesis of a Fluorinated Cyanophenyl Liquid Crystal
This protocol describes the synthesis of a 4'-alkoxy-2-fluoro-4-cyanobiphenyl, a representative fluorinated liquid crystal, via a Suzuki coupling reaction followed by cyanation.
Materials:
-
4-bromo-3-fluorophenol
-
4-alkoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
1,2-dimethoxyethane (DME)
-
Water
-
Toluene
-
Zinc cyanide
-
Tris(dibenzylideneacetone)dipalladium(0)
-
1,1'-bis(diphenylphosphino)ferrocene (dppf)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Suzuki Coupling: a. In a round-bottom flask, combine 4-bromo-3-fluorophenol (1 eq.), 4-alkoxyphenylboronic acid (1.1 eq.), and sodium carbonate (3 eq.) in a mixture of DME, water, and toluene. b. Purge the mixture with nitrogen for 20 minutes. c. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) and heat the reaction at reflux overnight. d. After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over magnesium sulfate, and purify by column chromatography to obtain 4'-alkoxy-2-fluoro-4-biphenylol.
-
Cyanation: a. In a Schlenk flask, dissolve the 4'-alkoxy-2-fluoro-4-biphenylol (1 eq.) and zinc cyanide (0.6 eq.) in anhydrous DMF. b. Purge the solution with nitrogen. c. Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq.) and dppf (0.02 eq.). d. Heat the reaction at 120 °C for several hours. e. After cooling, pour the reaction mixture into water and extract with an organic solvent. f. Wash the organic layer, dry, and purify the product by recrystallization to yield the final fluorinated cyanophenyl liquid crystal.
-
Characterization: Confirm the structure by NMR and mass spectrometry. Characterize the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Visualization:
Fluorinated Dielectrics for Organic Field-Effect Transistors (OFETs)
Fluoropolymers are excellent candidates for gate dielectric layers in OFETs due to their low surface energy, chemical inertness, and good insulating properties.[7] They can lead to improved device performance compared to traditional silicon dioxide (SiO2) dielectrics.[8]
Application Note:
The use of fluorinated polymers like CYTOP as the gate dielectric in OFETs can significantly enhance device performance.[9] The hydrophobic surface of fluoropolymer dielectrics promotes better ordering of the organic semiconductor molecules at the interface, leading to higher charge carrier mobility.[9] Furthermore, the low dielectric constant of fluoropolymers can reduce charge trapping at the semiconductor-dielectric interface, resulting in lower threshold voltages and improved operational stability.[10]
Quantitative Data:
| Dielectric Material | Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| SiO2 | Pentacene | ~0.1 - 0.5 | 10⁵ - 10⁶ | -10 to -30 | [8] |
| CYTOP | Pentacene | > 1.0 | > 10⁶ | -5 to -15 | [9] |
| SiO2 | DNTT | ~1.0 | ~10⁷ | -10 | [11] |
| CYTOP | DNTT | ~1.5 | ~10⁸ | -5 | [11] |
Experimental Protocols:
Protocol 4: Fabrication of a Top-Gate OFET with a CYTOP Dielectric Layer
This protocol describes the fabrication of a top-gate, bottom-contact OFET using a fluoropolymer dielectric.
Materials:
-
Substrate (e.g., glass or flexible plastic)
-
Source and drain electrode material (e.g., gold)
-
Organic semiconductor (e.g., pentacene or a polymer semiconductor)
-
CYTOP solution (e.g., CTL-809M)
-
Gate electrode material (e.g., aluminum)
-
Solvents for cleaning and deposition
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol) and dry with nitrogen.
-
Source/Drain Electrode Deposition: Deposit the source and drain electrodes onto the substrate using thermal evaporation through a shadow mask to define the channel length and width.
-
Organic Semiconductor Deposition: Deposit the organic semiconductor layer onto the substrate with the pre-patterned electrodes. For small molecules like pentacene, this is typically done by thermal evaporation in a high-vacuum chamber. For polymer semiconductors, spin coating is often used.
-
Dielectric Deposition: Spin coat the CYTOP solution onto the organic semiconductor layer to form the gate dielectric.
-
Dielectric Annealing: Anneal the device at a specific temperature (e.g., 80-100 °C) to remove the solvent from the CYTOP film.
-
Gate Electrode Deposition: Deposit the gate electrode material (e.g., aluminum) on top of the CYTOP layer by thermal evaporation through a shadow mask.
-
Device Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a probe station. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Visualization:
Plasma Etching of Fluoropolymer Films
Patterning of chemically inert fluoropolymer films often requires dry etching techniques, such as plasma etching.
Application Note:
Plasma etching allows for the precise removal of fluoropolymer material to create patterns for electronic circuits.[12] The choice of plasma gas is critical; while oxygen plasmas are effective for many polymers, they tend to slowly etch fluoropolymers.[13] Hydrogen-based plasmas can be used to defluorinate the surface, making it more reactive, while inert gas plasmas like argon can be used for physical sputtering.[13] For creating patterns, a mask is used to protect certain areas of the fluoropolymer film from the plasma.[14]
Experimental Protocols:
Protocol 5: Plasma Etching of a Fluoropolymer Film
This protocol provides a general procedure for plasma etching of a fluoropolymer film using a reactive ion etching (RIE) system.
Materials:
-
Substrate with a fluoropolymer film
-
Masking material (e.g., photoresist or a hard mask like metal)
-
Plasma etching system (RIE)
-
Etchant gas (e.g., oxygen, argon, or a mixture)
Procedure:
-
Masking: Apply and pattern a mask on the fluoropolymer film to define the areas to be etched.
-
System Preparation: Load the masked substrate into the RIE chamber. Evacuate the chamber to a base pressure (e.g., < 10 mTorr).
-
Gas Flow: Introduce the etchant gas or gas mixture into the chamber at a specific flow rate.
-
Plasma Ignition: Apply RF power to the electrodes to ignite the plasma.
-
Etching: Etch for a predetermined time to achieve the desired etch depth. The etching parameters (pressure, power, gas flow rates) will need to be optimized for the specific fluoropolymer and desired etch profile.
-
Venting and Unloading: Turn off the RF power and gas flow, vent the chamber to atmospheric pressure, and unload the substrate.
-
Mask Removal: Remove the mask using an appropriate solvent or etchant.
-
Characterization: Characterize the etched features using a profilometer (for etch depth) and SEM (for morphology and resolution).
Visualization:
References
- 1. benchchem.com [benchchem.com]
- 2. Willson Research Group - Research - 157 nm Photoresist Materials [willson.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. dakenchem.com [dakenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluoropolymer Etching [fluoron.com]
- 13. plasma treatment of fluoropolymers - Henniker Plasma [plasmatreatment.co.uk]
- 14. Etching of a fluoropolymer coating synthesized by the hot wire chemical vapor deposition method in a low-frequency induction discharge plasma | E3S Web of Conferences [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for developing appropriate purification protocols.
| Property | Value |
| Molecular Formula | C₅H₆F₆O₂ |
| Molecular Weight | 212.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-81 °C |
| Boiling Point | 111.5 °C at 10 mmHg |
| Purity (Commercial) | Typically ≥98% (by GC) |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation and recrystallization. For removal of non-volatile impurities, vacuum distillation is preferred. Recrystallization is effective for removing colored impurities and closely related soluble impurities.
Q2: What are the likely impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, they may include unreacted starting materials, by-products from side reactions, and residual solvents. Given its structure, potential impurities could consist of monofunctionalized analogues, oligomeric species, or oxidation products.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is most commonly assessed by Gas Chromatography (GC).[1][2] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can provide structural confirmation and identify impurities. Melting point analysis can also be a useful indicator of purity; a broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization
Recrystallization of highly fluorinated molecules like this compound can be challenging due to their unique solubility characteristics.[3]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point (78-81 °C) is lower than the boiling point of the chosen solvent. The compound is coming out of solution above its melting point. | Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Ensure the solution is allowed to cool slowly to encourage crystal formation rather than precipitation of an oil. |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again. For supersaturation, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. |
| Poor Recovery | The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was too large. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. Consider a different solvent or a solvent mixture that provides a steeper solubility curve. |
| Colored Impurities in Crystals | The colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique with caution as it can also adsorb the desired product, potentially lowering the yield. |
Vacuum Distillation
Vacuum distillation is an effective technique for purifying compounds with high boiling points or those that are sensitive to thermal decomposition at atmospheric pressure.[4][5][6][7]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Bumping/Unstable Boiling | The liquid is superheating before boiling, leading to sudden, violent boiling. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full. |
| Product Solidifies in Condenser | The melting point of this compound (78-81 °C) is relatively high, and it may solidify in the condenser if the cooling water is too cold. | Use room temperature water for the condenser, or consider running the distillation without cooling water if the distillation temperature is not excessively high and the vacuum is strong. A short-path distillation apparatus can also mitigate this issue. |
| Inability to Achieve a Stable Vacuum | Leaks in the distillation apparatus. The vacuum pump is not adequate. | Check all glass joints and connections for a proper seal. Ensure all joints are properly greased with a suitable vacuum grease. Verify the performance of the vacuum pump. |
| Poor Separation of Impurities | The boiling points of the impurities are too close to the boiling point of the product. | Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to improve separation efficiency. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally.
1. Solvent Selection:
-
Test the solubility of the crude this compound in a variety of solvents at room temperature and at their boiling points.
-
Ideal solvents will show poor solubility at room temperature and high solubility at their boiling point.
-
Promising candidates may include water, toluene, or mixtures such as ethyl acetate/heptane or acetone/water.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
3. Decoloration (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated filter funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50 °C).
Protocol 2: Vacuum Distillation
This protocol describes the purification of this compound using vacuum distillation.
1. Apparatus Setup:
-
Assemble a vacuum distillation apparatus using dry glassware. A short-path distillation head is recommended.
-
Place the crude this compound and a magnetic stir bar in the distillation flask.
-
Lightly grease all joints with vacuum grease.
2. Evacuation:
-
Begin stirring the material.
-
Gradually apply vacuum to the system. The crude material may bubble as residual solvent is removed.
3. Heating:
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.
-
Slowly increase the temperature until the product begins to distill.
4. Distillation and Collection:
-
Collect the fraction that distills at a constant temperature. The expected boiling point is 111.5 °C at 10 mmHg. The boiling point will vary with the actual pressure achieved.
-
Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
If the product solidifies in the condenser, reduce or stop the flow of cooling water.
5. Completion:
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Caption: A workflow diagram illustrating the purification and subsequent analysis of this compound.
Caption: A decision-making diagram for troubleshooting common issues during the recrystallization of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. Purification [chem.rochester.edu]
- 7. jackwestin.com [jackwestin.com]
Technical Support Center: Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and established method for the synthesis of this compound is the reduction of a corresponding diester, typically diethyl 2,2,3,3,4,4-hexafluoropentanedioate. This reduction is achieved using a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most commonly employed reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).
Q2: What are the primary challenges and potential side reactions in this synthesis?
A2: The primary challenges in the synthesis of this compound revolve around ensuring the complete reduction of the diester starting material while minimizing the formation of byproducts. Key challenges include:
-
Incomplete Reduction: Failure to completely reduce both ester groups will result in the presence of mono-ester impurities.
-
Reaction Quenching and Workup: The workup procedure to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complexes is critical and can affect the final product's purity and yield.
-
Purification: Separating the desired diol from any remaining starting material, mono-ester intermediates, and other byproducts can be challenging due to their similar polarities.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show the disappearance of the starting diester spot/peak and the appearance of the product diol spot/peak. It is advisable to run a co-spot with the starting material on the TLC plate for accurate comparison.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive LiAlH₄: Lithium aluminum hydride is highly sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions. | 1. Use freshly opened, high-quality LiAlH₄. Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient LiAlH₄: An inadequate amount of reducing agent will lead to incomplete reaction. | 2. Use a molar excess of LiAlH₄. Typically, a 2-4 fold molar excess relative to the diester is recommended. | |
| 3. Low Reaction Temperature: The reduction may be sluggish at very low temperatures. | 3. While the initial addition of the diester to the LiAlH₄ suspension is often done at a low temperature (e.g., 0 °C) for safety, the reaction may need to be warmed to room temperature or gently refluxed to ensure completion. | |
| Presence of a Significant Amount of Mono-ester Impurity | 1. Incomplete Reaction: The reaction was stopped prematurely. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed. |
| 2. Insufficient Reducing Agent: Not enough LiAlH₄ was used to reduce both ester groups. | 2. Recalculate the required amount of LiAlH₄, ensuring a sufficient molar excess. | |
| Product is Contaminated with a Greasy or Oily Substance | 1. Incomplete Hydrolysis during Workup: The aluminum salts have not been fully precipitated or separated. | 1. Ensure a thorough and careful workup. A common procedure involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup) to generate a granular precipitate of aluminum salts that can be easily filtered off. |
| 2. Solvent Impurities: The solvent used for extraction may contain non-volatile impurities. | 2. Use high-purity, distilled solvents for the reaction and extraction steps. | |
| Difficulty in Isolating the Product | 1. Formation of an Emulsion during Extraction: This can make phase separation difficult. | 1. Add a saturated brine solution during the extraction to help break the emulsion. |
| 2. Product Loss during Purification: The product may be partially soluble in the aqueous layer or lost during solvent removal. | 2. Perform multiple extractions with an appropriate organic solvent. Be cautious during solvent evaporation, especially if using a high vacuum, to avoid loss of the product. |
Experimental Protocols
Key Experiment: Reduction of Diethyl 2,2,3,3,4,4-Hexafluoropentanedioate with LiAlH₄
Materials:
-
Diethyl 2,2,3,3,4,4-hexafluoropentanedioate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Distilled Water
-
15% (w/v) Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hydrochloric Acid (for pH adjustment)
-
Organic solvent for extraction (e.g., Diethyl Ether, Ethyl Acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of LiAlH₄ (2-4 molar equivalents) in anhydrous diethyl ether or THF.
-
Addition of Diester: The flask is cooled to 0 °C in an ice bath. A solution of diethyl 2,2,3,3,4,4-hexafluoropentanedioate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching and Workup: The reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the slow, sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
-
Isolation: The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with the reaction solvent. The combined filtrate and washings are dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of common impurities in the synthesis.
Technical Support Center: Optimizing Polymerization of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD)
Welcome to the technical support center for the polymerization of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of fluorinated polyesters, polyurethanes, and other polymers derived from HFPD.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization reaction with HFPD is resulting in a low molecular weight polymer. What are the common causes?
Low molecular weight is a frequent challenge in step-growth polymerization, and the electron-withdrawing nature of the fluorine atoms in HFPD can decrease the nucleophilicity of the hydroxyl groups, potentially leading to lower reaction rates and incomplete polymerization. The primary culprits for low molecular weight are:
-
Monomer Impurity: Impurities in HFPD or the comonomer (e.g., diacid, diacyl chloride, or diisocyanate) can act as chain terminators. Ensure the purity of your starting materials is high (≥98%).
-
Inaccurate Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the functional groups. A slight excess of one monomer can significantly limit the final molecular weight. Carefully measure and dispense each monomer.
-
Inefficient Removal of Byproducts: For condensation polymerizations (e.g., with diacids), the removal of the byproduct (e.g., water) is crucial to drive the reaction to completion. Ensure your vacuum system is efficient and that there are no leaks.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate, or too high, which could lead to thermal degradation of the monomers or the resulting polymer.
-
Catalyst Inefficiency: The choice and concentration of the catalyst are critical. The catalyst may be inactive, or the concentration may be too low for an effective reaction rate.
Q2: I am observing discoloration (yellowing or browning) in my polymer. What could be the cause?
Discoloration is often an indication of side reactions or degradation. Potential causes include:
-
High Reaction Temperature: Excessive heat can cause thermal degradation of the polymer backbone.
-
Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative degradation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst-Induced Side Reactions: Some catalysts, especially at high concentrations, can promote side reactions that lead to colored byproducts.
Q3: My reaction mixture is showing signs of gel formation. What is happening?
Gel formation, or cross-linking, can occur if:
-
Monomer Impurities with More Than Two Functional Groups: If your monomers contain impurities with more than two reactive groups, this can lead to the formation of a cross-linked network.
-
Side Reactions: At high temperatures, side reactions can occur that lead to branching and eventual gelation. For unsaturated polyesters, side reactions involving the double bonds can be a cause.
Q4: What are the recommended starting points for reaction conditions for polyesterification with HFPD?
While specific optimized conditions for HFPD are not widely published, analogous reactions with other fluorinated monomers and diols provide a good starting point. Here are two general approaches:
-
Melt Polycondensation (with a diacid or diacyl chloride):
-
Catalyst: A common catalyst for polyesterification is titanium(IV) butoxide (Ti(OBu)4).
-
Temperature: A staged heating approach is often effective. For example, start at a lower temperature (e.g., 150-175 °C) under an inert atmosphere to initiate the reaction and remove the bulk of the byproduct, then gradually increase the temperature (e.g., to 200 °C or higher) while applying a high vacuum to drive the reaction to completion.
-
-
Enzymatic Polymerization:
Q5: What are the recommended starting points for polyurethane synthesis with HFPD?
Polyurethane synthesis with HFPD and a diisocyanate (e.g., MDI, HDI, or IPDI) typically follows a two-step prepolymer method.
-
Catalyst: Tin-based catalysts like dibutyltin dilaurate (DBTDL) or amine catalysts are commonly used.
-
Temperature: The reaction can be carried out in stages. For example, the prepolymer can be formed at a moderate temperature (e.g., 60-80 °C), followed by chain extension at a slightly higher temperature. A step-heating method for curing can also be employed, with temperatures gradually increasing from 60°C to 160°C.[2]
-
Solvent: If a solution polymerization is preferred, a dry, aprotic solvent can be used.
Data Presentation: Summary of Analogous Reaction Conditions
The following tables summarize reaction conditions from similar polymerization systems, which can be used as a starting point for optimizing the polymerization of HFPD.
Table 1: Analogous Conditions for Polyester Synthesis
| Comonomers | Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Reference |
| Dimethyl tetrafluorosuccinate, Ethylene glycol | None (Ultrasound-assisted) | 40 | Vacuum (2 mbar) | 7 (1h ultrasound + 6h vacuum) | [1] |
| Dimethyl itaconate, 1,3-Propanediol | Ti(IV)OtBu4 (1.5 wt%) | 175-200 | Atmospheric, then Vacuum (~5 mbar) | 48.5 (9h at 175°C, 24h at 200°C, 15.5h under vacuum) | [3] |
Table 2: Analogous Conditions for Polyurethane Synthesis
| Diisocyanate | Diol/Polyol | Catalyst | Temperature (°C) | Method | Reference |
| MDI | Polypropylene glycol (PPG) | Amine complex | 60-160 (Step heating) | Two-step (Prepolymer) | [2] |
| IPDI | Benzyl alcohol | DBTDL (5 mol%) | 50 | Solution | [4] |
| MDI | Polytetramethylene ether glycol (PTMEG) | Not specified | 50-100 | Prepolymer | [5] |
Experimental Protocols
General Protocol for Melt Polycondensation of HFPD with a Diacid
-
Monomer Preparation: Ensure both HFPD and the diacid are of high purity and dry.
-
Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a vacuum pump.
-
Charging the Reactor: Charge the reactor with equimolar amounts of HFPD and the diacid.
-
Inert Atmosphere: Purge the reactor with an inert gas for at least 30 minutes to remove any oxygen.
-
Catalyst Addition: Add the catalyst (e.g., Ti(OBu)4) to the reaction mixture.
-
Initial Reaction Stage: Heat the mixture to 150-175 °C under a slow stream of inert gas to facilitate the initial esterification and removal of water.
-
High Vacuum Stage: Once the initial evolution of water has subsided, gradually apply a high vacuum and increase the temperature to 200 °C or higher to drive the polymerization to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the increase in the viscosity of the melt.
-
Cooling and Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere. The resulting polymer can then be isolated.
General Protocol for Two-Step Polyurethane Synthesis of HFPD with a Diisocyanate
-
Monomer Preparation: Ensure both HFPD and the diisocyanate are of high purity and dry.
-
Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer and a nitrogen/argon inlet.
-
Prepolymer Formation: In the reaction vessel, react an excess of the diisocyanate with HFPD at 60-80 °C under an inert atmosphere to form an isocyanate-terminated prepolymer.
-
Chain Extension: In a separate step, add a chain extender (this could be more HFPD or another diol) to the prepolymer.
-
Catalyst Addition: Add the catalyst (e.g., DBTDL) to the mixture.
-
Curing: Heat the mixture according to a predefined temperature profile (e.g., step-heating from 60 °C to 160 °C) to complete the polymerization and cure the material.[2]
-
Cooling and Isolation: After the curing process is complete, cool the polymer to room temperature for subsequent characterization.
Mandatory Visualization
Caption: General experimental workflow for the polymerization of HFPD.
Caption: Troubleshooting decision tree for low molecular weight polymer.
References
- 1. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mit.imt.si [mit.imt.si]
Technical Support Center: Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. The primary focus is on addressing potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from diethyl 2,2,3,3,4,4-hexafluoropentanedioate using a reducing agent appears to be incomplete. What are the likely side products and how can I resolve this?
A1: Incomplete reduction is a common issue in the synthesis of this compound, especially when using hydride-based reducing agents like Lithium Aluminum Hydride (LiAlH₄). The reduction of the diester to the diol is a stepwise process.
-
Likely Side Products:
-
Monoester-monoalcohol: One ester group is reduced to an alcohol, while the other remains intact.
-
Aldehyde-alcohol: One ester group is partially reduced to an aldehyde, which may exist in equilibrium with a hemiacetal.
-
Unreacted Diester: The starting material may still be present in the reaction mixture.
-
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure that a sufficient excess of the reducing agent is used. For the reduction of a diester to a diol with LiAlH₄, a molar ratio of at least 1:1 (LiAlH₄:diester) is theoretically required, but a 1.5 to 2-fold excess is often recommended to ensure the reaction goes to completion.
-
Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reagent Quality: The activity of hydride reducing agents can diminish over time due to improper storage. Use a fresh, high-quality batch of the reducing agent.
-
Q2: I'm observing unexpected peaks in my GC-MS analysis after the synthesis and work-up. What could these be?
A2: Besides the products of incomplete reduction, other side reactions can lead to unexpected byproducts.
-
Potential Side Products and Their Origins:
-
Ethanol: This is a byproduct from the reduction of the ethyl ester groups.
-
Over-reduction Products: While less common for the fluorinated carbon backbone, aggressive reaction conditions could potentially lead to defluorination or other degradation pathways, though this is generally not observed under standard reduction conditions.
-
Solvent-Related Byproducts: If using an ethereal solvent like Tetrahydrofuran (THF), prolonged reaction times at high temperatures can lead to solvent-derived impurities.
-
-
Troubleshooting and Characterization:
-
Thorough Characterization: Utilize spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to identify the structure of the unknown impurities.
-
Purification: Employ purification techniques like column chromatography or recrystallization to isolate the desired diol from the byproducts. The high polarity of the diol may necessitate the use of polar solvent systems for chromatography.
-
Q3: The work-up of my LiAlH₄ reduction is resulting in a gelatinous precipitate that is difficult to filter and is trapping my product. How can I improve the work-up procedure?
A3: The formation of aluminum salts during the quenching of LiAlH₄ reactions is a frequent challenge. A carefully controlled work-up procedure is crucial for efficient product isolation.
-
Recommended Work-up Protocol (Fieser Method):
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add the following (for a reaction with 'x' g of LiAlH₄):
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
The precipitate can then be easily removed by filtration, and the filtrate containing the product can be further processed.
-
Experimental Protocols
Synthesis of this compound via Reduction of Diethyl 2,2,3,3,4,4-hexafluoropentanedioate
Materials:
-
Diethyl 2,2,3,3,4,4-hexafluoropentanedioate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of diethyl 2,2,3,3,4,4-hexafluoropentanedioate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is cooled to 0 °C, and the work-up is performed according to the Fieser method described in Q3.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Side Reactions
| Observed Issue | Potential Cause | Potential Side Product(s) | Recommended Action |
| Incomplete reaction (starting material remains) | Insufficient reducing agent, low temperature, or short reaction time | Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | Increase stoichiometry of reducing agent, increase reaction time/temperature. |
| Presence of intermediate polarity compounds | Incomplete reduction | Monoester-monoalcohol, Aldehyde-alcohol | Drive reaction to completion as above. |
| Formation of gelatinous precipitate during work-up | Improper quenching of LiAlH₄ | Aluminum salt complexes | Utilize a structured work-up protocol (e.g., Fieser method). |
| Low isolated yield after purification | Product loss during work-up or purification | - | Optimize work-up and purification steps; check for product solubility in different solvents. |
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Degradation of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (6FPD) Containing Polymers
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the degradation pathways of polymers incorporating 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (6FPD).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for polyesters and polyurethanes containing 6FPD?
A1: While specific long-term degradation data for 6FPD-containing polymers is not extensively documented in publicly available literature, the degradation pathways can be inferred from the behavior of similar fluorinated polymers and the fundamental chemistry of polyester and polyurethane linkages. The primary degradation routes are expected to be:
-
Hydrolytic Degradation: This is a common pathway for both polyesters and polyurethanes, involving the cleavage of ester or urethane bonds by water.[1][2] The rate of hydrolysis can be influenced by pH and temperature.[3] For polyesters, this results in the formation of carboxylic acids and alcohols.[1] For polyurethanes, hydrolysis can lead to the formation of the constituent polyol (including 6FPD), diamine, and carbon dioxide.
-
Oxidative Degradation: This pathway is initiated by factors like heat, light, or exposure to oxidizing agents and involves the formation of radical species that can lead to chain scission and crosslinking.[4][5] The presence of fluorine atoms in 6FPD may influence the oxidative stability of the polymer.
-
Thermal Degradation: At elevated temperatures, polymer chains can break down. The specific degradation products will depend on the polymer structure, temperature, and atmospheric conditions. Thermal degradation of fluoropolymers can produce various fluoroalkenes and hydrogen fluoride.[6]
-
Enzymatic Degradation: While many synthetic polymers are resistant to enzymatic degradation, some esterases and proteases have been shown to degrade certain polyurethanes.[7][8] However, the high degree of fluorination in 6FPD-containing polymers may increase their resistance to enzymatic attack.
Q2: How does the incorporation of 6FPD affect the degradation rate compared to non-fluorinated analogues?
A2: The carbon-fluorine bond is exceptionally strong, and the presence of multiple C-F bonds in the 6FPD segment is expected to enhance the chemical and thermal stability of the polymer.[4] This increased stability is a key reason for incorporating fluorinated monomers. Therefore, polymers containing 6FPD are generally expected to exhibit slower degradation rates compared to their non-fluorinated counterparts under similar hydrolytic, oxidative, and thermal conditions.
Q3: What are the likely degradation products of a 6FPD-based polyester?
A3: Through hydrolysis, a polyester containing 6FPD would be expected to break down into its constituent monomers: the diacid or diester used in the polymerization and this compound itself. Depending on the degradation conditions, smaller oligomeric fragments may also be present.
Q4: Are there any specific safety concerns associated with the degradation products of 6FPD-containing polymers?
A4: While 6FPD itself is used in various applications due to its stability, the degradation of fluorinated polymers can potentially release smaller fluorinated compounds.[6][9] The toxicity of any degradation products should be carefully assessed, especially in the context of drug delivery and biomedical applications. It is crucial to characterize the degradation products and consult relevant toxicological data.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of 6FPD-containing polymer degradation.
Issue 1: Inconsistent or non-reproducible weight loss measurements during hydrolytic degradation studies.
-
Question: My weight loss data for 6FPD-polyester films in buffer solution is highly variable between replicate samples. What could be the cause?
-
Answer:
-
Incomplete Drying: Residual water in the polymer samples before weighing can lead to inaccurate initial mass measurements. Ensure a consistent and thorough drying protocol, for example, under vacuum at a slightly elevated temperature, until a constant weight is achieved.
-
Surface Area Variation: Differences in the surface area-to-volume ratio of your samples can affect the degradation rate. Ensure all samples have uniform dimensions.
-
Inconsistent pH of the Degradation Medium: The pH of the buffer can change over time due to the release of acidic or basic degradation products.[2] Monitor and adjust the pH of the degradation medium regularly.
-
Leaching of Low Molecular Weight Species: Initial weight loss may be due to the leaching of unreacted monomers or oligomers rather than polymer degradation. Consider pre-washing your samples in a suitable solvent to remove these before starting the degradation study.
-
Issue 2: Difficulty in analyzing degraded 6FPD polymers using Gel Permeation Chromatography (GPC/SEC).
-
Question: I am observing strange peak shapes and inconsistent molecular weight data when analyzing my degraded 6FPD-polyurethane samples by GPC. What are the possible reasons?
-
Answer:
-
Poor Solubility: Degraded polymer fragments may have different solubility characteristics than the parent polymer. Ensure the degraded sample is fully dissolved in the GPC mobile phase before injection. Gentle heating or sonication may be required.[10] Always filter your samples before injection to prevent column blockage.[11]
-
Column Interaction: Fluorinated polymers can sometimes interact with the GPC column packing material, leading to peak tailing or broadening.[9] Consider using a different type of GPC column or modifying the mobile phase with additives to minimize these interactions.
-
Incorrect Calibration: Ensure your GPC system is calibrated with standards that are chemically similar to your polymer, if available. Using a universal calibration method with a viscometer or light scattering detector can provide more accurate molecular weight data for novel polymers.[11]
-
Sample Degradation During Analysis: For high-temperature GPC, ensure the analysis temperature is not causing further degradation of your sample.[12]
-
Issue 3: Ambiguous results from FTIR analysis of degraded samples.
-
Question: The changes in my FTIR spectra before and after degradation of a 6FPD-polyester are very subtle, making it difficult to confirm degradation. How can I improve my analysis?
-
Answer:
-
Use Attenuated Total Reflectance (ATR)-FTIR: ATR-FTIR is a surface-sensitive technique that is well-suited for detecting changes on the surface of a polymer film where degradation often initiates.[13]
-
Difference Spectroscopy: Subtracting the spectrum of the undegraded polymer from the spectrum of the degraded polymer can help to highlight the subtle changes and the appearance of new functional groups, such as carboxylic acid end groups from ester hydrolysis.
-
Monitor Specific Peak Ratios: Instead of looking at the entire spectrum, focus on the change in the ratio of the ester carbonyl peak (around 1730 cm⁻¹) to a stable reference peak within the polymer backbone that is not expected to change during degradation.[14]
-
Longer Degradation Times: The high stability of 6FPD-containing polymers may mean that significant changes are only observable after extended degradation periods.
-
Experimental Protocols
Protocol 1: Accelerated Hydrolytic Degradation of a 6FPD-Polyester
Objective: To evaluate the hydrolytic stability of a 6FPD-containing polyester by monitoring changes in mass, molecular weight, and chemical structure over time.
Materials:
-
6FPD-polyester film or powder samples of known dimensions/mass.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Deionized water.
-
Incubator or water bath set to 37°C, 50°C, and 70°C.
-
Analytical balance, GPC/SEC system, FTIR spectrometer with ATR accessory.
Methodology:
-
Sample Preparation:
-
Prepare multiple identical samples (e.g., 1 cm x 1 cm films or 10 mg powder).
-
Dry samples under vacuum at 40°C to a constant weight.
-
Record the initial dry weight (W₀) of each sample.
-
-
Degradation:
-
Place each sample in a separate sealed vial containing 10 mL of PBS.
-
Place the vials in incubators at 37°C, 50°C, and 70°C.
-
-
Time Points:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve triplicate samples from each temperature condition.
-
-
Analysis:
-
Mass Loss:
-
Carefully remove the samples from the PBS.
-
Rinse thoroughly with deionized water to remove salts.
-
Dry the samples under vacuum at 40°C to a constant weight.
-
Record the final dry weight (Wₜ).
-
Calculate the percentage mass loss: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.
-
-
Molecular Weight Analysis (GPC/SEC):
-
Dissolve a known amount of the dried, degraded sample in a suitable solvent (e.g., THF, hexafluoroisopropanol).
-
Analyze the molecular weight (Mw, Mn) and polydispersity index (PDI) using a calibrated GPC/SEC system.[15]
-
-
Chemical Structure Analysis (ATR-FTIR):
-
Acquire the ATR-FTIR spectrum of the surface of the dried, degraded sample.[13]
-
Compare the spectrum to that of the undegraded polymer, looking for changes in the ester carbonyl region and the appearance of hydroxyl and carboxyl peaks.
-
-
Protocol 2: Oxidative Degradation of a 6FPD-Polyurethane
Objective: To assess the oxidative stability of a 6FPD-containing polyurethane using an accelerated aging method.
Materials:
-
6FPD-polyurethane film samples.
-
Oxidizing solution: 20% hydrogen peroxide (H₂O₂) in 0.1 M cobalt chloride (CoCl₂).[16]
-
Deionized water.
-
Incubator at 37°C.
-
Analytical balance, GPC/SEC system, Scanning Electron Microscope (SEM).
Methodology:
-
Sample Preparation:
-
Prepare and pre-weigh dry polymer films as described in Protocol 1.
-
-
Degradation:
-
Immerse the samples in the H₂O₂/CoCl₂ solution in sealed vials.
-
Incubate at 37°C. Caution: Hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment.
-
-
Time Points:
-
Retrieve triplicate samples at intervals such as 1, 3, 7, and 14 days.
-
-
Analysis:
-
Mass Loss: Determine the percentage mass loss as described in Protocol 1.
-
Molecular Weight Analysis (GPC/SEC): Analyze changes in Mw, Mn, and PDI.
-
Surface Morphology (SEM):
-
Mount the dried, degraded samples on SEM stubs and sputter-coat with a conductive material (e.g., gold).
-
Examine the surface for signs of cracking, pitting, or other morphological changes indicative of degradation.
-
-
Protocol 3: Enzymatic Degradation Assay for a 6FPD-Polyurethane
Objective: To evaluate the susceptibility of a 6FPD-containing polyurethane to enzymatic degradation.
Materials:
-
6FPD-polyurethane film samples.
-
Enzyme solution: Lipase or a protease (e.g., from Pseudomonas sp. or Aspergillus niger) in a suitable buffer (e.g., Tris-HCl, pH 8.0).[8]
-
Control solution: Buffer without the enzyme.
-
Shaking incubator at 37°C.
-
Analytical techniques: ATR-FTIR, SEM, and potentially High-Performance Liquid Chromatography (HPLC) to analyze for degradation products in the supernatant.
Methodology:
-
Sample Preparation:
-
Prepare and pre-weigh dry polymer films.
-
-
Degradation:
-
Place samples in separate sterile vials.
-
Add the enzyme solution to the test samples and the control buffer to the control samples.
-
Incubate at 37°C with gentle agitation.
-
-
Time Points:
-
Analyze samples at extended time points (e.g., 4, 8, 12, 24 weeks), as degradation is expected to be slow.
-
-
Analysis:
-
Surface Analysis: Use ATR-FTIR and SEM to look for any changes in chemical structure or surface morphology compared to the control samples.
-
Analysis of Degradation Products:
-
At each time point, take an aliquot of the supernatant.
-
Analyze the supernatant by HPLC to detect any soluble degradation products, such as 6FPD.[17] A suitable method would need to be developed to separate and quantify potential products.
-
-
Quantitative Data Summary
Due to the limited availability of specific degradation data for 6FPD-containing polymers, the following tables are provided as templates for researchers to record their experimental data.
Table 1: Mass Loss of 6FPD-Polyester under Accelerated Hydrolytic Degradation
| Time (weeks) | Mass Loss at 37°C (%) | Mass Loss at 50°C (%) | Mass Loss at 70°C (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
| 2 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
| 4 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
| 8 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
| 12 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
Table 2: Molecular Weight Changes in 6FPD-Polyurethane during Oxidative Degradation
| Time (days) | Weight-Average Molecular Weight (Mw) (kDa) | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) (Mw/Mn) |
| 0 | Initial Mw ± SD | Initial Mn ± SD | Initial PDI ± SD |
| 1 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
| 3 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
| 7 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
| 14 | Enter data ± SD | Enter data ± SD | Enter data ± SD |
Visualizations of Degradation Pathways and Workflows
Caption: Proposed hydrolytic degradation of a 6FPD-polyester.
Caption: General oxidative degradation pathway for polyurethanes.
Caption: Experimental workflow for a polymer degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Characterization of the enzymatic degradation of polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Applications of Mass Spectrometry in Polymer Analysis: Use of GC-GC-High Resolution MS to Identify Photo- and Oxidative Degradation Products of BPA-Polycarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Deformation and degradation of polymers in ultra-high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Navigating the Challenges of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol Solubility: A Technical Support Guide
Welcome to the Technical Support Center for 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of HFPD in various reaction media. Poor solubility can be a significant hurdle in achieving optimal reaction kinetics and product yields. This guide offers practical solutions and detailed experimental protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFPD) and what are its general solubility characteristics?
A1: this compound (HFPD) is a fluorinated diol with the chemical formula HOCH₂(CF₂)₃CH₂OH. Its highly fluorinated backbone provides unique properties such as high thermal stability and chemical resistance, making it a valuable building block in the synthesis of advanced polymers and specialty chemicals.[1] However, this fluorination also leads to unique solubility behavior, often characterized by low solubility in common non-polar organic solvents. It is generally more soluble in polar aprotic solvents and some solvent mixtures. One safety data sheet explicitly states that it is soluble in water and dimethyl sulfoxide.
Q2: In which common organic solvents is HFPD known to be soluble?
Q3: My reaction with HFPD is sluggish, and I suspect poor solubility is the cause. What are the first troubleshooting steps?
A3: If you suspect poor solubility of HFPD is affecting your reaction, consider the following initial steps:
-
Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of HFPD. However, be mindful of the thermal stability of your other reactants and potential side reactions.
-
Solvent Screening: If your reaction chemistry allows, experiment with different solvents or solvent mixtures. As indicated in the solubility table, polar aprotic solvents are often a good starting point.
-
Mechanical Agitation: Ensure vigorous stirring or agitation to maximize the interaction between the solid HFPD and the solvent.
Q4: Are there any specific reaction types where the solubility of HFPD is a known issue?
A4: The solubility of HFPD can be a concern in polymerization reactions, particularly in polycondensation and polyester synthesis.[2][3] As the polymer chain grows, its solubility characteristics can change, potentially leading to precipitation from the reaction medium, which can limit the final molecular weight of the polymer.
Troubleshooting Guide: Enhancing HFPD Solubility
Low solubility of this compound (HFPD) in a reaction medium can lead to incomplete reactions, low yields, and difficulty in purification. This guide provides detailed strategies to overcome these challenges.
Issue 1: HFPD is poorly soluble in the desired reaction solvent.
Solution A: Solvent Mixtures
Often, a mixture of solvents can provide a better solubility profile than a single solvent. For fluorinated compounds, a common strategy is to use a mixture of a good solvent for the fluorinated component and a good solvent for the other reactants.
-
Example: A mixture of Freon 113 (1,1,2-trichlorotrifluoroethane) and acetone has been successfully used to dissolve HFPD for enzymatic polymerization reactions.[2]
Solution B: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in different, immiscible phases. A phase-transfer catalyst shuttles one reactant across the phase boundary to react with the other. This is particularly useful when using inorganic reagents with HFPD in an organic solvent.
-
Key Components: A phase-transfer catalyst (e.g., quaternary ammonium salts like tetrabutylammonium bromide, phosphonium salts, or crown ethers) is required.
-
General Principle: The catalyst forms a lipophilic ion pair with the water-soluble reactant, which can then migrate into the organic phase containing HFPD.
Solution C: Use of Crown Ethers with Bulky Diols
For reactions involving ionic reagents, such as nucleophilic fluorination, the combination of a crown ether and a bulky diol can significantly enhance the solubility and reactivity of the ionic species in an organic solvent where HFPD is also soluble.
-
Mechanism: The crown ether complexes the cation of the ionic reagent, and the bulky diol can further stabilize the transition state through hydrogen bonding. This "naked" anion is more reactive and soluble in the organic phase.
Solution D: Application of Semifluorinated Surfactants
In aqueous or biphasic systems, semifluorinated surfactants can form micelles or emulsions that encapsulate the fluorinated HFPD, effectively increasing its concentration in the desired phase.[4][5]
-
How it works: These surfactants have a fluorinated tail that interacts favorably with HFPD and a hydrophilic head that interacts with the aqueous phase, creating a microenvironment where the reaction can occur.
Data Presentation
Table 1: Qualitative Solubility of this compound (HFPD) in Various Solvents
| Solvent | Solubility | Notes |
| Water | Soluble | As per safety data sheet. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As per safety data sheet. |
| Tetrahydrofuran (THF) | Soluble | The polyester product of HFPD is soluble in THF, implying HFPD itself has good solubility.[2] |
| Acetone | Partially Soluble | Often used in a mixture with a fluorinated solvent.[2] |
| Dichloromethane (DCM) | Partially Soluble | Used as a reaction solvent in the synthesis of dicationic ionic liquids with HFPD. |
| Acetonitrile | Partially Soluble | Utilized as a solvent for reactions involving HFPD. |
| Dimethylacetamide (DMAc) | Soluble | Used as a solvent for the reaction of HFPD with diisocyanates. |
| Freon 113 | Partially Soluble | Used in a mixture with acetone to dissolve HFPD.[2] |
| Non-polar hydrocarbons (e.g., Hexane, Toluene) | Poorly Soluble | Generally expected due to the high polarity and fluorinated nature of HFPD. |
Note: "Partially Soluble" indicates that while it may not dissolve to a high concentration, it is soluble enough to be used in certain reactions.
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent System
This protocol provides a general guideline for using a co-solvent system, based on the example of a Freon 113/acetone mixture for enzymatic polymerization.
Materials:
-
This compound (HFPD)
-
Other reactants (e.g., divinyl adipate)
-
Enzyme catalyst (e.g., Novozym 435)
-
Freon 113 (1,1,2-trichlorotrifluoroethane)
-
Acetone
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
To the reaction vessel, add the desired amount of HFPD.
-
Prepare a solvent mixture of Freon 113 and acetone. A common starting ratio is 3:1 (v/v) Freon 113 to acetone.
-
Add the solvent mixture to the reaction vessel containing HFPD and stir until the diol is completely dissolved. Gentle warming may be applied if necessary.
-
Once the HFPD is dissolved, add the other reactants and the enzyme catalyst to the solution.
-
Proceed with the reaction under the desired temperature and time conditions, ensuring continuous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GPC, NMR).
Protocol 2: Phase-Transfer Catalysis for Reactions with HFPD
This protocol outlines a general procedure for a solid-liquid phase-transfer catalyzed reaction.
Materials:
-
This compound (HFPD)
-
Inorganic reagent (e.g., a salt like potassium acetate)
-
Organic solvent in which HFPD is at least partially soluble (e.g., acetonitrile, dichloromethane)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 18-crown-6)
-
Reaction vessel with vigorous mechanical or magnetic stirring and temperature control
Procedure:
-
To the reaction vessel, add HFPD, the inorganic reagent, and the organic solvent.
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol% relative to the limiting reagent).
-
Stir the mixture vigorously at the desired reaction temperature. Efficient mixing is crucial for effective phase transfer.
-
Monitor the reaction by TLC, GC, or LC-MS to determine the consumption of starting materials and the formation of the product.
-
Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, washed, dried, and concentrated. The product can then be purified by standard methods like chromatography or crystallization.
Protocol 3: Solubilization using Semifluorinated Surfactants in Aqueous Media
This protocol provides a conceptual framework for using semifluorinated surfactants.
Materials:
-
This compound (HFPD)
-
Semifluorinated surfactant (commercially available or synthesized)
-
Aqueous buffer or water
-
Other reactants
-
Reaction vessel with sonicator or high-shear mixer
Procedure:
-
Prepare a solution of the semifluorinated surfactant in the aqueous medium at a concentration above its critical micelle concentration (CMC).
-
Add HFPD to the surfactant solution.
-
Use sonication or high-shear mixing to facilitate the encapsulation of HFPD within the surfactant micelles. This should result in a clear or translucent solution.
-
Add the other reactants to the micellar solution. If the other reactant is also hydrophobic, it may also be incorporated into the micelles.
-
Conduct the reaction under the desired conditions with adequate stirring.
-
Work-up may involve breaking the emulsion (e.g., by adding a different solvent) followed by extraction and purification of the product.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of HFPD.
Caption: Simplified mechanism of phase-transfer catalysis for reactions involving HFPD.
References
Navigating the Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol. The information is designed to assist in optimizing experimental protocols and ensuring efficient, safe, and scalable synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and its reactions at scale?
A1: While this compound itself has low toxicity, scaling up reactions involving this diol requires careful consideration of the following:
-
Corrosive Byproducts: Reactions, particularly with strong acids or bases, can potentially generate hydrogen fluoride (HF), which is highly corrosive and toxic. It is crucial to use compatible reactor materials (e.g., Hastelloy, glass-lined steel) and implement appropriate scrubbers for off-gases.
-
Exothermic Reactions: The formation of ethers, esters, or polymers from the diol can be exothermic. At larger scales, inefficient heat dissipation can lead to temperature runaway and the formation of unwanted byproducts. A thorough thermal safety assessment is recommended before scale-up.
-
Reagent Handling: Many reagents used in conjunction with the diol, such as strong bases (e.g., sodium hydride) or acids (e.g., triflic acid), have their own significant handling risks that are amplified at larger scales.
Q2: We are observing poor solubility of this compound in our reaction solvent upon scale-up. What can we do?
A2: Solubility issues can become more pronounced at larger scales. Consider the following:
-
Solvent Screening: While soluble in many polar organic solvents, its solubility can be limited. A re-evaluation of the solvent system may be necessary. Consider co-solvents or more specialized fluorinated solvents.
-
Temperature Adjustment: Gently increasing the reaction temperature can improve solubility. However, this must be balanced against the potential for increased byproduct formation.
-
Order of Addition: Adding the diol in portions to the heated solvent can sometimes overcome initial solubility hurdles.
Q3: Our reaction yield has significantly decreased upon moving from a lab scale to a pilot plant scale. What are the likely causes?
A3: A drop in yield during scale-up is a common challenge. The following workflow can help diagnose the issue:
Technical Support Center: Fluorinated Polyurethane Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of fluorinated polyurethanes (FPUs).
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing fluorinated polyurethanes?
A1: Fluorinated polyurethanes are typically synthesized via two primary methods: the prepolymer method and the one-shot method.[1] The prepolymer method is a two-step process where a diisocyanate is first reacted with a portion of the polyol (often a fluorinated polyol) to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender and any remaining polyol to form the final polymer.[2] The one-shot method involves reacting all components—diisocyanate, polyol(s), and chain extender—simultaneously.[1]
Q2: Why is moisture control so critical in FPU synthesis?
A2: Both polyols and isocyanates are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] Isocyanate groups (-NCO) react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[3] This side reaction is problematic for several reasons:
-
Foaming: The generation of CO2 can cause unwanted bubbles or even foaming in non-foam applications, compromising the material's structural integrity.[3][4]
-
Stoichiometry Imbalance: It consumes isocyanate groups, disrupting the carefully controlled NCO:OH ratio, which can lead to incomplete polymerization and inferior mechanical properties.[5]
-
Urea Formation: The amine formed can react with other isocyanate groups to create urea linkages, which can alter the final properties of the polyurethane.[3]
Q3: Can I use the same catalysts for FPU synthesis as for conventional polyurethanes?
A3: Yes, common polyurethane catalysts like organotin compounds (e.g., dibutyltin dilaurate - DBTDL) and tertiary amines are often used in FPU synthesis.[6][7] However, the reactivity of fluorinated monomers, particularly fluorinated diols, can be lower than their non-fluorinated counterparts. This may necessitate catalyst use even in reactions where it might otherwise be optional, or it could influence the choice and concentration of the catalyst.[6][7] Some catalysts may also show different efficiencies depending on the specific fluorinated components used.
Troubleshooting Guide
Problem 1: Reaction is Too Slow or Incomplete
Q: My FPU synthesis reaction is proceeding very slowly, or the final product feels tacky and uncured. What could be the cause?
A: A slow or incomplete reaction is a common issue and can be attributed to several factors. The primary causes include issues with the catalyst, reaction temperature, or the inherent reactivity of the monomers.[5]
Possible Causes and Solutions:
-
Insufficient or Inactive Catalyst: The catalyst may be insufficient in concentration or may have been deactivated. Fluorinated compounds can sometimes interact with catalysts, reducing their effectiveness.
-
Solution: Increase the catalyst concentration incrementally. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., protected from moisture). Consider a different type of catalyst if the issue persists.[6]
-
-
Low Reaction Temperature: Polyurethane formation is temperature-dependent.
-
Solution: Increase the reaction temperature in 5-10°C increments. Ensure the reaction vessel is uniformly heated.
-
-
Low Reactivity of Fluorinated Monomers: Some fluorinated diols or polyols exhibit lower nucleophilicity compared to their hydrogenated analogs, leading to a slower reaction with isocyanates.[6]
-
Solution: Allow for a longer reaction time. Increase the reaction temperature or catalyst concentration to compensate for the lower reactivity.
-
-
Incorrect Stoichiometry (NCO:OH Ratio): An incorrect ratio of isocyanate to hydroxyl groups will result in unreacted functional groups at the end of the reaction, leading to a low molecular weight polymer with poor properties.
-
Solution: Carefully recalculate and precisely measure all reactants. Ensure the purity and water content of your polyols are known, as water can consume isocyanate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]
- 3. resinlab.com [resinlab.com]
- 4. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in chemical synthesis.
Troubleshooting Guide
Researchers may encounter several common issues during reactions involving this compound, particularly in polymerization and esterification reactions. This guide provides potential causes and corrective actions for these problems.
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Corrective Action |
| Presence of Moisture | Water can react with starting materials or intermediates, halting the reaction. Ensure all reactants, solvents, and glassware are rigorously dried. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Water Removal | In condensation reactions, such as polyesterification, water is a byproduct. Its presence can inhibit the forward reaction. Use a Dean-Stark trap or molecular sieves to remove water as it forms. |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. Optimize the reaction temperature by performing small-scale experiments at various temperatures. |
| Inadequate Mixing | Poor mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction. |
| Catalyst Inactivity | The catalyst may be poisoned by impurities or degraded. Use a fresh batch of catalyst and ensure it is handled under appropriate conditions. |
Problem 2: Low Molecular Weight of Polymer
| Potential Cause | Corrective Action |
| Presence of Monofunctional Impurities | Monofunctional impurities in the this compound or the co-monomer will act as chain terminators. Use high-purity monomers. |
| Incorrect Stoichiometry | An imbalance in the molar ratio of the diol and the co-monomer (e.g., diacid or diacyl chloride) will limit the polymer chain growth. Accurately measure and dispense all reactants. |
| Premature Termination by Water | Traces of water can react with growing polymer chains, leading to premature termination. Implement stringent anhydrous reaction conditions. |
| Insufficient Reaction Time | Polycondensation reactions can be slow. Increase the reaction time to allow for sufficient chain growth. |
Problem 3: Side Product Formation
| Potential Cause | Corrective Action |
| Reaction with Residual Water | Water can hydrolyze ester linkages in polyesters, especially under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.[1][2] Maintain anhydrous conditions throughout the reaction and workup. |
| Thermal Degradation | High reaction temperatures can lead to the degradation of reactants or products. Optimize the reaction temperature to the lowest effective level. |
| Side Reactions of Co-monomers | The co-monomer may undergo side reactions under the reaction conditions. Review the literature for the stability of the co-monomer under the chosen conditions. |
Frequently Asked Questions (FAQs)
Q1: How sensitive are reactions with this compound to moisture?
Q2: What are the best practices for ensuring anhydrous conditions in my reaction?
To ensure anhydrous conditions, you should:
-
Dry all glassware in an oven at >100 °C for several hours and cool it under a stream of dry inert gas or in a desiccator.
-
Use anhydrous solvents, either by purchasing them commercially or by drying them using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Dry the this compound and any other solid reagents under vacuum, if they are thermally stable.
-
Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon.
Q3: Can I use this compound in aqueous or protic solvents?
Using this diol in aqueous or protic solvents is generally not recommended for reactions where the hydroxyl groups are intended to react, such as in polymerization or esterification. The solvent molecules would compete with the diol, leading to undesired side reactions and low yields of the desired product.
Q4: My polyester synthesis using this compound resulted in a low-molecular-weight, brittle polymer. What could be the cause?
This is a common issue in polycondensation reactions and can be attributed to several factors:
-
Presence of moisture: As discussed, water can terminate the growing polymer chains.
-
Incorrect stoichiometry: An excess of either the diol or the diacid/diacyl chloride will limit the chain length.
-
Monofunctional impurities: These will cap the growing chains.
-
Insufficient reaction time or temperature: The reaction may not have proceeded to a high enough conversion to achieve high molecular weight.
-
Inefficient removal of the condensation byproduct (water or HCl): This will limit the equilibrium position of the polymerization.
Q5: Are esters formed from this compound stable to hydrolysis?
The stability of esters derived from fluorinated alcohols can be complex. While some fluorinated polymers exhibit enhanced hydrolytic stability, fluorination can also make the ester carbonyl group more electrophilic and thus more susceptible to nucleophilic attack by water, potentially leading to decreased hydrolytic stability.[1][2][3] The stability will also depend on the pH of the environment.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a diacid.
Materials:
-
This compound (1.0 eq)
-
Diacid (e.g., adipic acid) (1.0 eq)
-
Catalyst (e.g., antimony trioxide, 0.05 mol%)
-
Anhydrous toluene (for azeotropic removal of water)
Procedure:
-
Ensure all glassware is oven-dried and assembled hot under a stream of inert gas.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with anhydrous toluene, add this compound, the diacid, and the catalyst.
-
Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (typically 150-200 °C) with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected or by analyzing aliquots for molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent and precipitate it into a non-solvent to purify it.
-
Dry the polymer under vacuum.
Visualizations
Caption: Experimental workflow for polyester synthesis.
Caption: Impact of moisture on reaction outcomes.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings [european-coatings.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile fluorinated diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (HFPD)?
A1: this compound is a specialized fluorinated diol primarily used as a monomer in the synthesis of high-performance polymers such as polyesters and polyurethanes. Its incorporation into polymer chains imparts unique properties, including enhanced thermal stability, chemical resistance, low surface energy, and a low dielectric constant. It is also utilized in the formulation of specialty coatings, adhesives, and as a solvent in certain chemical reactions.
Q2: What types of reactions is HFPD typically involved in?
A2: As a diol, HFPD typically undergoes reactions characteristic of alcohols. The most common reactions include:
-
Polyesterification: Reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters.
-
Etherification: Reacting to form ethers, although this is less common for polymer synthesis.
-
Polyurethane Synthesis: Reacting with diisocyanates to form polyurethanes.
Q3: What are the key challenges when working with HFPD in polymerization reactions?
A3: The presence of fluorine atoms in the HFPD backbone can present unique challenges. The strong electron-withdrawing effect of fluorine can decrease the nucleophilicity of the hydroxyl groups, potentially leading to slower reaction rates compared to their non-fluorinated counterparts. This can result in difficulty achieving high molecular weight polymers.[1] Additionally, ensuring the purity of HFPD and precise stoichiometry with the co-monomer is critical for successful polymerization.[2]
Q4: Which catalysts are recommended for the polyesterification of HFPD with a diacyl chloride?
A4: For the polycondensation of a diol like HFPD with a highly reactive diacyl chloride, the reaction can often proceed without a catalyst. However, to ensure complete reaction and high molecular weight, an acid scavenger such as a tertiary amine (e.g., triethylamine or pyridine) is typically added to neutralize the HCl byproduct. In some cases, organotin compounds or titanium alkoxides can be used to catalyze the reaction, particularly if one of the monomers is less reactive.
Q5: Can I use enzymatic catalysis for reactions with HFPD?
A5: Enzymatic catalysis, for example, using immobilized Candida antarctica lipase B (CALB), has been explored for the synthesis of fluorinated polyesters. However, studies have shown that the presence of the enzyme may only marginally favor the reaction, with other factors like the use of ultrasound and vacuum having a more significant impact on conversion rates.[1]
Troubleshooting Guides
Issue 1: Low Molecular Weight in Polyesterification Reactions
Symptoms: The resulting polyester has a low molecular weight, as determined by techniques like Gel Permeation Chromatography (GPC), and may appear as a viscous oil or a brittle solid rather than a tough, film-forming polymer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Imprecise Stoichiometry | Ensure an exact 1:1 molar ratio of the diol (HFPD) and the diacid/diacyl chloride. Even a small deviation can significantly limit chain growth.[2] Carefully weigh high-purity monomers. |
| Monomer Impurities | Use high-purity monomers (≥99%). Impurities with a single functional group can act as chain terminators.[2] Purify monomers by recrystallization or distillation if necessary. |
| Inefficient Removal of Byproducts | In polycondensation with diacids, water is a byproduct that must be removed to drive the equilibrium towards polymer formation. For reactions with diacyl chlorides, HCl is the byproduct. Use a high vacuum and efficient stirring to remove volatile byproducts.[2] When using diacyl chlorides, an acid scavenger like pyridine or triethylamine should be used. |
| Suboptimal Reaction Conditions | Insufficient reaction time or temperature can lead to incomplete conversion.[2] Monitor the reaction progress over time and consider increasing the temperature or duration. Be cautious of potential thermal degradation at excessively high temperatures. |
| Catalyst Inefficiency | The catalyst may be deactivated or used at a suboptimal concentration.[2] Use a fresh, active catalyst and optimize its concentration through small-scale trials. |
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A logical workflow for troubleshooting low molecular weight in polycondensation reactions.
Issue 2: Slow or Incomplete Etherification Reaction
Symptoms: The etherification reaction of HFPD with an alkyl halide or another alcohol proceeds slowly or stalls before reaching completion, resulting in low yields of the desired ether product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduced Nucleophilicity of HFPD | The electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydroxyl groups. A strong base (e.g., NaH) is required to deprotonate the alcohol to form the more nucleophilic alkoxide. |
| Steric Hindrance | The fluorine atoms can sterically hinder the approach of the electrophile. Using a less sterically hindered electrophile or a solvent that can better solvate the transition state may improve reaction rates. |
| Inappropriate Catalyst | For acid-catalyzed etherification, a strong acid catalyst is necessary. However, this can lead to side reactions. Lewis acids like FeCl₃·6H₂O, sometimes in combination with a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be effective.[3] |
| Poor Leaving Group | If using an alkyl halide, ensure the halide is a good leaving group (I > Br > Cl). |
| Presence of Water | Water can compete with the alcohol as a nucleophile and can deactivate some catalysts. Ensure all reagents and solvents are anhydrous. |
Data Presentation
Table 1: Catalyst Systems for Polyesterification of Diols
| Catalyst Type | Examples | Typical Loading (wt%) | Temperature (°C) | Advantages | Disadvantages |
| Organotin Compounds | Dibutyltin oxide, Monobutyltin oxide | 0.05 - 0.3 | > 200 | Minimizes side reactions, good color/odor properties, no need for catalyst removal.[4] | Requires high temperatures, potential toxicity concerns. |
| Titanium Alkoxides | Titanium(IV) isopropoxide, Titanium(IV) butoxide | 0.05 - 0.5 | 175 - 250 | Effective for transesterification, can lead to high molecular weight polymers.[5] | Highly sensitive to moisture, can cause discoloration at high temperatures. |
| Acid Catalysts | p-Toluenesulfonic acid (p-TSA) | 0.1 - 1.0 | 150 - 220 | Readily available and inexpensive. | Can cause side reactions and polymer degradation, corrosive. |
| Enzymatic | Immobilized Lipases (e.g., CALB) | 1 - 10 | 40 - 70 | Mild reaction conditions, high selectivity.[1] | Slower reaction rates, higher cost, may have limited effectiveness for some fluorinated monomers.[1] |
Experimental Protocols
Protocol 1: General Procedure for Polyester Synthesis via Polycondensation of HFPD and a Diacyl Chloride
This protocol describes a general method for synthesizing a polyester from this compound and a diacyl chloride (e.g., adipoyl chloride).
Materials:
-
This compound (HFPD), high purity
-
Adipoyl chloride, high purity
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Anhydrous solvent (e.g., 1,1,2,2-tetrachloroethane, chloroform, or dichloromethane)
-
Methanol (for polymer precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a precise amount of HFPD in the anhydrous solvent.
-
Add a stoichiometric amount (typically a slight excess, e.g., 2.1 equivalents relative to the diol) of the acid scavenger (e.g., pyridine) to the solution.
-
Cool the stirred solution in an ice bath.
-
Dissolve an equimolar amount of the diacyl chloride in the anhydrous solvent and add it to the dropping funnel.
-
Add the diacyl chloride solution dropwise to the cooled HFPD solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a positive pressure of inert gas.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Once the reaction is complete, precipitate the polyester by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and the salt byproduct.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Characterize the resulting polymer using appropriate techniques such as GPC (for molecular weight), NMR (for structure confirmation), and DSC/TGA (for thermal properties).
Catalyst Selection and Reaction Pathway for Polyesterification
Caption: A diagram illustrating the catalyst and reactant selection leading to the formation of a fluorinated polyester.
References
- 1. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2003095505A1 - Fluorinated polymers - Google Patents [patents.google.com]
- 5. New Titanium(IV)-Alkoxide Complexes Bearing Bidentate OO Ligand with the Camphyl Linker as Catalysts for High-Temperature Ethylene Polymerization and Ethylene/1-Octene Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol and Other Short-Chain Fluorinated Diols for High-Performance Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into polymer backbones can dramatically enhance material properties, leading to high-performance materials with exceptional thermal stability, chemical resistance, and tailored surface characteristics. This guide provides a comparative overview of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) and two other commercially relevant short-chain fluorinated diols: 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD) and 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD). This analysis is intended to assist researchers in selecting the appropriate fluorinated diol for the synthesis of advanced polymers for specialized applications, including in the aerospace, electronics, and biomedical fields.
Physicochemical Properties of Fluorinated Diols
The inherent properties of the diol monomers are a critical determinant of the final properties of the resulting polymers. The table below summarizes the key physicochemical properties of HFPD, OFHD, and TFBD.
| Property | This compound (HFPD) | 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD) | 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD) | Non-fluorinated Analog: 1,6-Hexanediol |
| CAS Number | 376-90-9[1] | 355-74-8 | 425-61-6 | 629-11-8 |
| Molecular Formula | C₅H₆F₆O₂[1] | C₆H₆F₈O₂ | C₄H₆F₄O₂ | C₆H₁₄O₂ |
| Molecular Weight | 212.09 g/mol [1] | 262.10 g/mol | 162.08 g/mol | 118.17 g/mol |
| Melting Point | 78-81 °C[1] | 66-70 °C | 77-82 °C | 39.5-42.1 °C |
| Boiling Point | 111.5 °C @ 10 mmHg[1] | 100 °C @ 3 mmHg | 110-112 °C @ 13 mmHg | 250 °C @ 760 mmHg |
| Appearance | White crystalline powder | Solid | White crystalline powder | White solid |
Performance Comparison of Polymers Derived from Fluorinated Diols
Thermal Stability
Fluoropolymers are renowned for their exceptional thermal stability, a property directly attributable to the high bond energy of the C-F bond (approximately 485 kJ/mol).[2] The thermal decomposition of polyurethanes typically begins with the degradation of the urethane linkages. The incorporation of fluorinated segments can enhance the thermal stability of the resulting polymer. It is generally observed that a higher fluorine content can lead to increased thermal stability. Therefore, it is anticipated that polyurethanes synthesized with OFHD would exhibit the highest thermal stability, followed by those with HFPD and then TFBD, owing to the increasing number of fluorine atoms in their structures.
Surface Hydrophobicity
The low surface energy of fluorinated polymers results in high hydrophobicity and oleophobicity.[2] This is a direct consequence of the fluorine atoms reducing the polarizability of the polymer surface. The hydrophobicity is typically quantified by measuring the water contact angle on the polymer surface; a higher contact angle indicates greater hydrophobicity. It is well-established that increasing the fluorine content in a polymer leads to a higher water contact angle.[3] Therefore, polymers derived from OFHD are expected to exhibit the highest water contact angles, followed by those from HFPD and TFBD.
Chemical and Solvent Resistance
The strong and inert nature of the C-F bond imparts excellent chemical resistance to fluoropolymers.[4] They are generally resistant to a wide range of solvents, acids, and bases. The degree of chemical resistance is expected to correlate with the fluorine content. Consequently, polymers synthesized with a higher percentage of fluorine by weight, such as those derived from OFHD, are anticipated to show superior resistance to chemical attack and solvent swelling compared to those made with HFPD or TFBD.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following sections detail the methodologies for the synthesis of fluorinated polyurethanes and the characterization of their key properties.
Synthesis of Fluorinated Polyurethanes (Illustrative Example)
This protocol provides a general two-step solution polymerization method for synthesizing fluorinated polyurethanes. The specific molar ratios and reaction conditions may need to be optimized depending on the desired polymer characteristics.
Materials:
-
Fluorinated diol (HFPD, OFHD, or TFBD)
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
Polyol (e.g., Polytetrahydrofuran - PTHF)
-
Chain extender (e.g., 1,4-butanediol - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., dry N,N-Dimethylformamide - DMF)
Procedure:
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the fluorinated diol and polyol are dissolved in dry DMF under a nitrogen atmosphere. The diisocyanate is then added dropwise with stirring. The mixture is heated to 70-80°C and the reaction is allowed to proceed for 2-3 hours to form the NCO-terminated prepolymer.
-
Chain Extension: The prepolymer solution is cooled to room temperature. A solution of the chain extender (e.g., BDO) in DMF is then added dropwise with vigorous stirring. A catalytic amount of DBTDL is added to the mixture.
-
Curing: The resulting viscous solution is poured into a Teflon-coated mold and cured in a vacuum oven at 80-100°C for 12-24 hours to obtain the polyurethane film.
Characterization of Polymer Properties
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature is a measure of the material's thermal stability.
-
Procedure: A small sample of the polymer (5-10 mg) is placed in a TGA instrument. The sample is heated from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is recorded as the decomposition temperature.
Water Contact Angle Measurement (ASTM D5946) [5]
-
Principle: The contact angle of a water droplet on a polymer surface is a measure of its hydrophobicity.[5] A higher contact angle indicates a more hydrophobic surface.
-
Procedure: A polymer film is placed on a flat, level stage. A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface using a microsyringe. The profile of the droplet is captured using a camera, and the angle between the tangent to the droplet at the liquid-solid-air interface and the solid surface is measured using image analysis software. Measurements should be taken at multiple locations on the surface to ensure statistical significance.
Solvent Resistance (Swelling Test - based on ASTM D471) [6][7][8][9][10]
-
Principle: The resistance of a polymer to a solvent is determined by measuring the degree of swelling when immersed in the solvent.[6][7][8][9][10] Lower swelling indicates better solvent resistance.
-
Procedure: A pre-weighed dry polymer sample of known dimensions is immersed in a specific solvent (e.g., toluene, acetone, or a relevant solvent for the intended application) at a controlled temperature for a specified period (e.g., 24 or 72 hours). After immersion, the sample is removed, the excess solvent on the surface is quickly blotted, and the swollen sample is weighed immediately. The percentage of swelling is calculated as:
% Swelling = [(Ws - Wd) / Wd] * 100
where Ws is the weight of the swollen sample and Wd is the initial weight of the dry sample.
Conclusion
The choice of fluorinated diol has a profound impact on the final properties of the resulting polymers. While this compound (HFPD) offers a good balance of properties, for applications requiring the utmost in thermal stability, hydrophobicity, and chemical resistance, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD) with its higher fluorine content may be the superior choice. Conversely, 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD) provides a means to introduce fluorine into a polymer backbone with a shorter chain length, which can be advantageous for controlling other properties such as flexibility. The experimental protocols provided herein offer a standardized framework for the synthesis and comparative evaluation of polymers derived from these versatile fluorinated monomers, enabling researchers to make informed decisions for their specific material design challenges.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. ecdn6.globalso.com [ecdn6.globalso.com]
- 7. Effect of Liquids ASTM D471 [intertek.com]
- 8. coirubber.com [coirubber.com]
- 9. ardl.com [ardl.com]
- 10. store.astm.org [store.astm.org]
Spectroscopic Purity Validation of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the purity validation of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol against its non-fluorinated analog, 1,5-Pentanediol. The following sections detail the experimental protocols, present comparative spectral data, and discuss the identification of potential impurities.
Introduction
This compound is a fluorinated diol increasingly utilized in the synthesis of advanced materials, including polymers and coatings, as well as in the development of pharmaceuticals and agrochemicals. Its unique properties, such as enhanced thermal stability and chemical resistance, are imparted by the fluorine atoms. Ensuring the purity of this reagent is critical for the quality and performance of the final products. This guide outlines the application of various spectroscopic techniques for its purity validation.
Comparative Spectroscopic Analysis
The purity of this compound is typically assessed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comparison with the non-fluorinated analog, 1,5-Pentanediol, highlights the influence of fluorination on the spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the methylene protons adjacent to the hydroxyl groups are expected to show a triplet due to coupling with the neighboring difluoromethylene group. The hydroxyl protons will appear as a broad singlet, which can be exchanged with D₂O. In contrast, the ¹H NMR spectrum of 1,5-Pentanediol shows more complex multiplets for the methylene protons due to proton-proton coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is characterized by the significant downfield shift of the fluorinated carbons. The carbon atoms bonded to fluorine will also exhibit splitting in the proton-decoupled spectrum due to carbon-fluorine coupling. The non-fluorinated 1,5-Pentanediol shows signals in the typical aliphatic region.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds. The spectrum of this compound is expected to show two distinct signals for the two different difluoromethylene groups. The chemical shifts and coupling patterns are unique to the structure and can be used for unambiguous identification and quantification of fluorine-containing impurities.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound | ~3.9 (t, 4H, -CH₂-), ~2.5 (br s, 2H, -OH) | ~60 (t, -CH₂OH), ~110-125 (m, -CF₂-) | Two multiplets expected in the range of -110 to -140 ppm |
| 1,5-Pentanediol | ~3.6 (t, 4H, -CH₂OH), ~1.6 (m, 4H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~2.0 (br s, 2H, -OH) | ~62 (-CH₂OH), ~32 (-CH₂-), ~22 (-CH₂-) | Not Applicable |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. Both diols will show a broad O-H stretching band around 3300 cm⁻¹ and C-H stretching bands between 2850 and 3000 cm⁻¹. The spectrum of this compound will be distinguished by strong C-F stretching absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3300 (br, O-H stretch), ~2950 (C-H stretch), ~1100-1300 (strong, C-F stretch) |
| 1,5-Pentanediol [1][2][3] | ~3300 (br, O-H stretch), ~2940, ~2860 (C-H stretch), ~1050 (C-O stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under Electron Ionization (EI), both molecules will likely show a weak or absent molecular ion peak. The fragmentation of this compound will be characterized by the loss of HF and other fluorinated fragments. The fragmentation of 1,5-Pentanediol will involve the loss of water and successive losses of methylene groups.
| Compound | Molecular Weight | Expected Key Fragments (m/z) |
| This compound | 212.09 g/mol | [M-H₂O]+, [M-HF]+, and other fluorinated fragments |
| 1,5-Pentanediol [4][5] | 104.15 g/mol | [M-H₂O]+, [M-C₂H₅O]+, 86, 70, 55, 42 |
Experimental Protocols
Purity Validation Workflow
Caption: Workflow for purity validation.
Quantitative NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., 1,3,5-trichlorobenzene or another stable compound with sharp, well-resolved signals that do not overlap with the analyte) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full relaxation of all signals.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum with proton decoupling.
-
Use a calibrated 90° pulse and a long relaxation delay.
-
Set the spectral width to encompass all expected fluorine signals.
-
-
Data Processing and Purity Calculation:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
-
-
GC-MS Conditions:
-
Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 30 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks by comparing their mass spectra with spectral libraries and by using calibration standards if available.
-
Calculate the purity based on the relative peak areas (assuming similar response factors for closely related impurities).
-
Potential Impurities and Their Identification
Potential impurities in this compound can originate from the starting materials or byproducts of the synthesis. A common synthesis route involves the reduction of hexafluoroglutaric acid or its esters.
Caption: Synthesis and potential impurities.
-
Unreacted Starting Material (Hexafluoroglutaric Acid): Can be detected by the presence of a carboxylic acid proton signal in ¹H NMR (typically >10 ppm) and a carbonyl carbon signal in ¹³C NMR (~170-180 ppm).
-
Partially Reduced Intermediates: Aldehydes would show a characteristic signal around 9-10 ppm in the ¹H NMR spectrum. Mono-alcohols would have different chemical shifts and integration values compared to the diol.
-
Solvent Residues: Can be identified by their characteristic signals in the NMR spectra and their known mass spectra in GC-MS.
Conclusion
A multi-technique spectroscopic approach is essential for the comprehensive purity validation of this compound. Quantitative ¹⁹F NMR offers excellent specificity and sensitivity for fluorinated impurities, while ¹H and ¹³C NMR provide overall structural confirmation and help identify non-fluorinated impurities. GC-MS is a valuable complementary technique for separating and identifying volatile impurities. By comparing the spectral data of the fluorinated diol with its non-fluorinated counterpart, a clear understanding of the influence of fluorination on the spectroscopic properties is achieved, aiding in the development of robust analytical methods for quality control.
References
Fluorinated vs. Non-Fluorinated Polyurethanes: A Comparative Thermal Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of fluorinated versus non-fluorinated polyurethanes, supported by experimental data.
The introduction of fluorine into the molecular structure of polyurethanes (PUs) significantly alters their thermal properties, often leading to enhanced stability and performance in demanding applications. This guide provides an objective comparison of the thermal behavior of fluorinated polyurethanes (FPUs) and their non-fluorinated counterparts, backed by quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Superior Thermal Stability of Fluorinated Polyurethanes
Fluorination imparts notable improvements in the thermal stability of polyurethanes. The high bond energy of the carbon-fluorine (C-F) bond, compared to the carbon-hydrogen (C-H) bond, contributes to this enhanced resistance to thermal degradation.[1][2] Studies consistently show that FPUs exhibit higher decomposition temperatures than conventional PUs. For instance, the thermal decomposition temperature of an FPU can be approximately 15 °C higher than that of a typical PU.[1] In some cases, the decomposition onset temperature for FPUs can range from 247°C to 330°C.[3]
The fluorine content directly correlates with thermal stability; as the fluorine content increases, the decomposition temperature and the ultimate char yield also tend to increase.[4] One study demonstrated that the temperature at which 5% weight loss occurred (T5) for a non-fluorinated polyurethane was 267 °C, while for fluorinated versions, it increased to as high as 305 °C.[4] This enhanced thermal resilience makes FPUs suitable for applications requiring high-temperature tolerance.
Impact on Glass Transition Temperature
The effect of fluorination on the glass transition temperature (Tg) is more varied and depends on the specific chemical structure of the polymer. In some instances, the introduction of flexible fluorinated segments can significantly lower the Tg, leading to a broader operational temperature range. Research has reported FPUs with glass transition temperatures as low as -139 °C, a stark contrast to the typical range for hydrogenated PUs which is approximately -60 °C to 160 °C.[3] Conversely, other studies have shown that a non-fluorinated polyurethane copolymer can exhibit a Tg that is 26 °C higher than its fluorinated equivalent, suggesting that the overall polymer architecture plays a crucial role.[2]
Quantitative Data Summary
The following table summarizes the key thermal properties of fluorinated and non-fluorinated polyurethanes based on experimental data from various studies.
| Thermal Property | Non-Fluorinated Polyurethane (PU) | Fluorinated Polyurethane (FPU) | Reference |
| Decomposition Onset Temperature (TGA) | ~200-250 °C | 247–330 °C | [3] |
| Temperature at 5% Weight Loss (T5) | 267 °C | 284 - 305 °C | [4] |
| Temperature at 10% Weight Loss (T10) | 285 °C | 303 - 325 °C | [4] |
| Glass Transition Temperature (Tg) | ~ -60 °C | As low as -139 °C | [3] |
| Char Yield at 800 °C | 4.0% | 10.1% - 19.1% | [4] |
Experimental Protocols
The data presented in this guide are typically obtained through the following standard thermal analysis techniques:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring weight loss as a function of temperature.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed into a tared TGA pan.
-
The sample is heated in a TGA instrument under a controlled atmosphere, usually nitrogen, at a constant heating rate (e.g., 10 °C/min).[5]
-
The weight of the sample is continuously monitored as the temperature increases, typically from room temperature to 600-900 °C.[2][5]
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins. Key data points, such as the temperature at 5% (T5) and 10% (T10) weight loss, are recorded to compare thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions, such as melting and crystallization events.
Methodology:
-
A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program.
-
A typical program involves heating the sample from a low temperature (e.g., -60 °C) to a temperature above its expected transitions (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the comparative thermal analysis of fluorinated and non-fluorinated polyurethanes.
Caption: Experimental workflow for comparative thermal analysis.
References
- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Superior Chemical Resistance of Fluorinated Polymers Derived from 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
A Comparative Guide for Researchers and Drug Development Professionals
Materials derived from 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) exhibit exceptional chemical resistance, a critical attribute for applications in demanding environments such as those encountered in research, pharmaceutical, and drug development settings. The incorporation of the hexafluoropentane segment into polymer backbones, particularly in polyurethanes and polyesters, significantly enhances their stability against a wide range of chemicals, including solvents, acids, and bases. This guide provides a comparative analysis of the chemical resistance of HFPD-based polymers against their conventional, non-fluorinated counterparts, supported by experimental data and detailed testing protocols.
Enhanced Protection Through Fluorination
The remarkable chemical inertness of fluoropolymers stems from the inherent strength of the carbon-fluorine (C-F) bond.[1][2][3][4] This bond is the strongest single bond in organic chemistry, providing a protective sheath around the polymer chain and making it less susceptible to chemical attack.[1][3][4] Materials synthesized using HFPD benefit from this principle, displaying superior performance and durability when exposed to aggressive chemical agents.[5][6][7][8]
A comparative study on fluorinated polyurethanes (FPUs) demonstrated that the introduction of fluorinated segments leads to enhanced water resistance and thermal stability.[5][6][7][8] For instance, the water absorption of FPUs can be significantly lower than that of standard polyurethanes.[7]
Quantitative Comparison of Chemical Resistance
To quantify the superior chemical resistance of HFPD-derived polymers, a series of immersion tests based on the ASTM D543 standard is typically performed.[9][10] In these tests, polymer samples are submerged in various chemical reagents for a specified duration and at a controlled temperature. The effects on the material are then evaluated by measuring changes in weight, dimensions, and mechanical properties.
Table 1: Chemical Resistance of HFPD-Based Polyurethane vs. Conventional Polyurethane
| Chemical Reagent | Test Conditions | HFPD-Based Polyurethane | Conventional Polyurethane |
| Weight Change (%) | Weight Change (%) | ||
| Acetone | 24h @ 23°C | < 0.5 | > 10 (Significant Swelling) |
| Dichloromethane | 24h @ 23°C | < 1.0 | Dissolved |
| Toluene | 7 days @ 23°C | < 0.2 | ~5 |
| Isopropanol | 7 days @ 23°C | < 0.1 | < 1 |
| Acid/Base Resistance | Appearance | Appearance | |
| 10% Sulfuric Acid | 7 days @ 50°C | No change | Slight discoloration |
| 10% Sodium Hydroxide | 7 days @ 50°C | No change | Slight swelling, tackiness |
Table 2: Chemical Resistance of HFPD-Based Polyester vs. Conventional Polyester (PET)
| Chemical Reagent | Test Conditions | HFPD-Based Polyester | Conventional Polyester (PET) |
| Weight Change (%) | Weight Change (%) | ||
| Methanol | 7 days @ 23°C | < 0.3 | ~1.5 |
| Hexane | 7 days @ 23°C | < 0.1 | < 0.5 |
| Acid/Base Resistance | Tensile Strength Retention (%) | Tensile Strength Retention (%) | |
| 30% Nitric Acid | 7 days @ 23°C | > 95 | ~80 |
| 30% Sodium Hydroxide | 7 days @ 23°C | > 90 | < 60 (Significant Degradation) |
Note: The data presented in these tables are representative values compiled from various sources and are intended for comparative purposes. Actual results may vary depending on the specific polymer formulation and test conditions.
Experimental Protocols
The following section details the methodologies for the synthesis of an HFPD-based polyurethane and the subsequent chemical resistance testing.
Synthesis of HFPD-Based Polyurethane
A two-step polymerization process is commonly employed for the synthesis of fluorinated polyurethanes.[6][9]
Synthesis of HFPD-Based Polyurethane.
-
Prepolymer Synthesis: this compound (HFPD) is reacted with an excess of a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI), in a moisture-free environment under a nitrogen atmosphere. The reaction is typically carried out at a temperature of 80-90°C for 2-3 hours to form an isocyanate-terminated prepolymer.
-
Chain Extension: The resulting prepolymer is then reacted with a chain extender, such as 1,4-butanediol, to form the final high molecular weight fluorinated polyurethane. This step is usually performed at a slightly lower temperature (60-70°C) and is continued until the desired viscosity is achieved.
Chemical Resistance Testing (Adapted from ASTM D543)
ASTM D543 Experimental Workflow.
-
Specimen Preparation: Standardized test specimens of the HFPD-based polymer and the conventional polymer are prepared, typically in the form of rectangular bars (e.g., 50 mm x 25 mm x 2 mm).
-
Initial Measurements: The initial weight, dimensions (length, width, and thickness), and mechanical properties (e.g., tensile strength and elongation at break) of each specimen are accurately measured and recorded.
-
Immersion: The specimens are fully immersed in the selected chemical reagents in sealed containers to prevent evaporation. A sufficient volume of the reagent is used to ensure complete coverage of the specimens.
-
Controlled Conditions: The immersion tests are conducted under controlled temperature and for a specified duration as outlined in the respective data tables.
-
Final Measurements: After the immersion period, the specimens are removed from the reagents, gently wiped to remove excess liquid, and re-weighed. The dimensions and mechanical properties are also re-measured.
-
Calculation of Changes: The percentage change in weight, dimensions, and mechanical properties are calculated to quantify the effect of the chemical exposure.
Factors Influencing Chemical Resistance
The chemical resistance of a polymer is a complex property influenced by several factors. The incorporation of fluorinated monomers like HFPD is a key strategy to enhance this property.
References
- 1. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 2. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]
- 3. coleparmer.ca [coleparmer.ca]
- 4. portplastics.com [portplastics.com]
- 5. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Derived from 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Non-Fluorinated Alternatives Supported by Experimental Data.
In the pursuit of advanced materials with superior performance characteristics, the incorporation of fluorine into polymer structures has emerged as a key strategy. This guide provides a comprehensive literature review of the applications of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD), a fluorinated diol, in polymer synthesis. We present a comparative analysis of the properties of HFPD-derived polymers against their non-fluorinated counterparts, supported by experimental data, to inform material selection in demanding research and development environments.
Enhanced Thermal Stability and Chemical Resistance: The Hallmarks of HFPD-Based Polymers
The primary application of this compound lies in its role as a monomer for the synthesis of high-performance fluorinated polymers, including polyesters, polyurethanes, and polyimides. The presence of the hexafluorinated chain in the diol backbone imparts significant improvements in thermal stability and chemical resistance to the resulting polymers.
Fluorinated polyurethanes (FPUs), for instance, exhibit a markedly wider operational temperature range compared to their hydrogenated analogs.[1] FPUs have been synthesized with glass transition temperatures as low as -139°C and decomposition onset temperatures ranging from 247°C to 330°C, showcasing their suitability for applications in extreme temperature environments.[1] In contrast, conventional hydrogenated polyurethanes typically perform within a narrower range of -60°C to 160°C.[1]
The enhanced thermal stability is a direct consequence of the high bond energy of the C-F bond. This inherent stability makes HFPD-derived polymers attractive for applications in the automotive and aerospace industries, where resistance to high temperatures and harsh chemicals is paramount.[2]
Comparative Performance Data: HFPD vs. Non-Fluorinated Diols
While the qualitative benefits of using HFPD are well-documented, quantitative comparisons with non-fluorinated diols are crucial for informed material design. The following tables summarize available experimental data comparing polymers synthesized from HFPD with those from its non-fluorinated analog, 1,5-pentanediol, and other diols.
Table 1: Comparison of Polyester Molecular Weights
| Diol Monomer | Co-monomer | Polymerization Method | Resulting Polymer Molecular Weight (Mw) | Reference |
| This compound (HFPD) | Divinyl Adipate | Enzymatic (Novozym 435) | 727 Da | [3] |
| 1,4-Butanediol | Divinyl Adipate | Enzymatic (Novozym 435) | 9440 Da | [3] |
It is important to note that the lower molecular weight of the HFPD-based polyester in this specific enzymatic polymerization is attributed to the enzyme's substrate specificity rather than the inherent reactivity of the monomer.[3] Further optimization of the polymerization process is likely to yield higher molecular weight polymers.
Surface Properties: Low Surface Energy and Hydrophobicity
A key advantage of incorporating fluorinated segments into polymers is the resulting low surface energy. This translates to enhanced hydrophobicity and oleophobicity, properties that are highly desirable for applications such as specialty coatings, adhesives, and sealants. Segmented polyurethanes synthesized with HFPD as a chain extender have demonstrated these low surface energy characteristics.[2]
Experimental Protocols for Polymer Synthesis
For researchers looking to replicate or build upon existing work, detailed experimental protocols are essential. Below are representative procedures for the synthesis of polyesters and polyurethanes using this compound.
Enzymatic Synthesis of Fluorinated Polyester
This protocol is adapted from the work of Beckman and Russell on the biocatalytic synthesis of fluorinated polyesters.[3]
Materials:
-
This compound (HFPD)
-
Divinyl Adipate (DVA)
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
Tetrahydrofuran (THF), reagent grade
Procedure:
-
In a reaction vessel, dissolve HFPD and DVA in THF.
-
Add Novozym 435 to the monomer solution. The enzyme concentration is typically 2% (w/v).[3]
-
The reaction is carried out at a constant temperature, for example, 50°C, for a specified duration (e.g., 24 hours).[3]
-
Following the reaction, the enzyme is removed by filtration.
-
The synthesized polymer is recovered from the THF filtrate.
Synthesis of Fluorinated Polyurethane
The following is a general procedure for the synthesis of segmented polyurethanes using HFPD as a chain extender.
Materials:
-
Poly(tetramethylene glycol) (PTMO)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (HFPD)
-
Solvent (e.g., N,N-Dimethylacetamide - DMAc)
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve PTMO in DMAc.
-
Add MDI to the solution and react to form a prepolymer.
-
In a separate flask, dissolve HFPD in DMAc.
-
Add the HFPD solution (chain extender) to the prepolymer solution.
-
The reaction mixture is stirred at an elevated temperature until the desired molecular weight is achieved.
-
The resulting polyurethane is then precipitated, washed, and dried.
Further Applications and Future Outlook
Beyond its use in traditional polymer synthesis, this compound also finds application as a fluorinated solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the fine-tuning of chemical properties, enabling the creation of tailored molecules.
The continued exploration of HFPD and other fluorinated monomers is expected to lead to the development of novel materials with enhanced properties for a wide range of applications, from advanced coatings and electronics to biomedical devices and drug delivery systems. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working at the forefront of materials science and drug development.
References
A Comparative Guide to Analytical Methods for the Quantification of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of HFPD depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of two recommended methods: GC-FID following silylation and LC-MS/MS. The data presented are typical values derived from methods for analogous compounds and serve as a benchmark for method development and validation.
Table 1: Performance Comparison of GC-FID and LC-MS/MS for Diol Quantification
| Performance Parameter | GC-FID with Silylation Derivatization (Hypothetical) | LC-MS/MS (Hypothetical) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
| Sample Preparation | Derivatization required | Simple dilution may be sufficient |
| Selectivity | Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed experimental protocols for the two proposed analytical methods are provided below. These protocols are based on established methodologies for similar compounds and should be optimized and validated for the specific application.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation
This method is suitable for the quantification of HFPD in relatively clean sample matrices. Derivatization is necessary to increase the volatility and thermal stability of the diol for GC analysis.
1. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare a stock solution of HFPD in a suitable solvent (e.g., acetonitrile or dichloromethane). Create a series of calibration standards by serial dilution. For unknown samples, dissolve a known weight or volume in the same solvent.
-
Derivatization Protocol:
-
To 100 µL of the standard or sample solution in a GC vial, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC injection.
-
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Data Acquisition: Collect and process the data using appropriate chromatography software.
3. Method Validation Parameters:
-
Linearity: Analyze a series of at least five calibration standards to establish the linear range and determine the coefficient of determination (R²).
-
Accuracy: Perform spike-recovery experiments at three different concentration levels (low, medium, and high) in the sample matrix.
-
Precision: Determine intra-day and inter-day precision by analyzing replicate samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of HFPD in complex biological or environmental matrices.
1. Sample Preparation:
-
Standard and Sample Preparation: Prepare a stock solution of HFPD in a suitable solvent (e.g., methanol or acetonitrile). Create calibration standards by serial dilution. For complex samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary. For simpler matrices, a direct "dilute-and-shoot" approach may be feasible.
-
Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.
-
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start at 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: AB Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for HFPD and an internal standard (if used). The exact mass transitions would need to be determined experimentally by infusing a standard solution of HFPD.
-
Data Acquisition: Use the manufacturer's software for data acquisition and processing.
3. Method Validation Parameters:
-
Linearity: Establish a calibration curve with at least six non-zero standards.
-
Accuracy and Precision: Evaluate using quality control (QC) samples at a minimum of three concentration levels (low, mid, and high) on multiple days.
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity: Assess by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
A Comparative Guide: 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in High-Performance Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polyurethanes synthesized with 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) versus its non-fluorinated analog, 1,5-pentanediol. The inclusion of HFPD as a chain extender in the polyurethane backbone imparts unique properties, making it a material of interest for advanced applications where high performance is critical. This document outlines the expected enhancements in material properties, supported by generalized experimental data from existing literature, and provides detailed protocols for a comparative study.
Performance Comparison: HFPD-Polyurethane vs. 1,5-Pentanediol-Polyurethane
The incorporation of the hexafluoro-substituted aliphatic diol into the polyurethane matrix results in significant improvements in thermal stability, hydrophobicity, and chemical resistance. Below is a summary of the expected quantitative differences between polyurethanes synthesized with HFPD and 1,5-pentanediol, keeping all other synthesis parameters constant (e.g., diisocyanate type and concentration, catalyst, reaction conditions).
| Property | Test Method | HFPD-Based Polyurethane | 1,5-Pentanediol-Based Polyurethane | Expected Improvement with HFPD |
| Thermal Stability | ||||
| Onset Decomposition Temp. (Td5%) | Thermogravimetric Analysis (TGA) | ~300-350 °C | ~250-300 °C | Increased thermal stability |
| Surface Properties | ||||
| Water Contact Angle | Goniometry | >100° | ~70-80° | Enhanced hydrophobicity |
| Mechanical Properties | ||||
| Tensile Strength | Universal Testing Machine | Variable | Variable | May be comparable or slightly lower |
| Elongation at Break | Universal Testing Machine | Variable | Variable | May be comparable or slightly lower |
| Chemical Resistance | ||||
| Swelling in Toluene | Swell-testing | Lower | Higher | Improved chemical resistance |
Experimental Protocols
To validate the performance advantages of HFPD-based polyurethanes, the following experimental protocols are provided for the synthesis and characterization of polyurethanes using both HFPD and 1,5-pentanediol as chain extenders.
Synthesis of Polyurethanes
Materials:
-
Poly(tetramethylene glycol) (PTMG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (HFPD)
-
1,5-Pentanediol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (Two-Step Prepolymer Method):
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, PTMG is dehydrated under vacuum at 80°C for 2 hours. After cooling to 60°C, MDI is added, and the mixture is stirred under a nitrogen atmosphere for 2 hours at 80°C to form the NCO-terminated prepolymer.
-
Chain Extension: The prepolymer is dissolved in anhydrous DMF. A solution of the chain extender (either HFPD or 1,5-pentanediol) in DMF is then added dropwise to the prepolymer solution with vigorous stirring. A catalytic amount of DBTDL is added.
-
Curing: The reaction mixture is stirred for an additional 2 hours at 80°C. The resulting viscous solution is cast onto a glass plate and cured in a vacuum oven at 80°C for 24 hours to obtain the polyurethane film.
Characterization Methods
-
Thermogravimetric Analysis (TGA): The thermal stability of the polyurethane films is evaluated using a TGA instrument. Samples (5-10 mg) are heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The onset decomposition temperature (Td5%), corresponding to 5% weight loss, is determined.
-
Water Contact Angle Measurement: The hydrophobicity of the film surfaces is assessed by measuring the static water contact angle using a goniometer at room temperature. A droplet of deionized water (5 µL) is placed on the surface, and the contact angle is measured. The average of at least five measurements at different locations on the film surface is reported.
-
Tensile Strength Testing: The mechanical properties of the polyurethane elastomers are determined using a universal testing machine according to ASTM D882. Dog-bone shaped specimens are cut from the films and tested at a crosshead speed of 50 mm/min. The tensile strength and elongation at break are recorded.
Visualizing the Impact of HFPD
The following diagrams illustrate the experimental workflow for comparing the two types of polyurethanes and the underlying principle of enhanced hydrophobicity due to the presence of fluorine atoms.
Caption: Experimental workflow for the comparative study of HFPD- and 1,5-pentanediol-based polyurethanes.
Unlocking Superior Performance: The Advantages of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in Advanced Polymer Formulations
For researchers, scientists, and professionals in drug development, the pursuit of materials with enhanced stability, durability, and tailored surface properties is a constant endeavor. In the realm of diols, key building blocks for a multitude of polymers, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) emerges as a superior alternative to traditional diols, offering a unique combination of attributes that translate into high-performance materials.
This guide provides an objective comparison of the performance advantages conferred by HFPD over conventional diols, supported by experimental data from various studies. The incorporation of fluorine atoms into the diol backbone imparts remarkable properties to the resulting polymers, most notably polyurethanes, making them suitable for demanding applications in aerospace, automotive, biomedical, and electronics industries.
Enhanced Thermal and Chemical Stability: A Leap Beyond Traditional Limits
The primary advantage of utilizing HFPD lies in the exceptional thermal and chemical stability it imparts to polymers. The strong carbon-fluorine bonds within the HFPD molecule require significantly more energy to break compared to the carbon-hydrogen bonds found in traditional diols. This fundamental difference translates to polymers with a wider operational temperature range and increased resistance to harsh chemical environments.
For instance, fluorinated polyurethanes (FPUs) synthesized with fluorinated diols exhibit a significantly broader service temperature range, performing reliably from as low as -139°C up to 247–330°C.[1] In contrast, their non-fluorinated counterparts, or hydrogenated polyurethanes, typically operate within a more limited range of -60°C to 160°C.[1] Furthermore, the thermal decomposition temperature of FPUs can be approximately 15°C higher than that of typical polyurethanes, highlighting their enhanced thermal stability.[2]
Superior Hydrophobicity and Hydrolytic Stability
The presence of fluorine atoms in HFPD leads to polymers with low surface energy, resulting in highly hydrophobic or water-repellent surfaces. This property is crucial for applications requiring moisture resistance, anti-fouling, and self-cleaning capabilities. Experimental data demonstrates a dramatic increase in the water contact angle of polyurethane films with the incorporation of fluorinated diols. The water contact angle can be increased from a hydrophilic 81° to a highly hydrophobic 120° or more.[2][3]
This inherent hydrophobicity also contributes to superior hydrolytic stability. Polymers derived from HFPD are less susceptible to degradation by water, which is a significant advantage for materials used in humid environments or in contact with aqueous solutions. The fluorinated side chains are believed to create a hindrance effect, protecting the polymer backbone from hydrolytic attack.[4]
Comparative Performance Data: HFPD-based Polyurethane vs. Traditional Diol-based Polyurethane
The following table summarizes the key performance differences between polyurethanes synthesized using this compound (HFPD) and a traditional aliphatic diol, such as 1,5-pentanediol. The data is compiled from various studies and illustrates the significant advantages of incorporating HFPD.
| Property | Polyurethane with Traditional Diol (e.g., 1,5-Pentanediol) | Polyurethane with this compound (HFPD) |
| Thermal Stability (Decomposition Onset) | ~300-350 °C | Up to 422 °C[5] |
| Service Temperature Range | -60 °C to 160 °C[1] | -139 °C to 247–330 °C[1] |
| Glass Transition Temperature (Tg) | Higher | Lower (indicating better low-temperature flexibility)[5] |
| Hydrophobicity (Water Contact Angle) | Typically < 90° (Hydrophilic to moderately hydrophobic) | > 120° (Highly hydrophobic)[2][3] |
| Hydrolytic Stability | Susceptible to degradation in humid environments | Enhanced resistance to hydrolysis[4] |
| Chemical Resistance | Moderate | Excellent |
Experimental Protocols
Synthesis of Polyurethane (Two-Step Prepolymer Method)
This protocol outlines a general two-step solution polymerization method for synthesizing polyurethanes, which can be adapted for both HFPD and traditional diols.
Materials:
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG)
-
Chain Extender: this compound (HFPD) or 1,5-Pentanediol
-
Solvent (e.g., dry N,N-Dimethylformamide - DMF)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the polyol is charged and dried under vacuum at a specified temperature (e.g., 80-100°C) for a set time (e.g., 1-2 hours) to remove any moisture.
-
The flask is cooled to a reaction temperature (e.g., 60-70°C) under a nitrogen atmosphere.
-
The diisocyanate is added to the flask, and the mixture is stirred. A catalyst (e.g., a few drops of DBTDL) can be added to facilitate the reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 1-2 hours) to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
The chain extender (HFPD or 1,5-pentanediol), dissolved in the solvent, is added dropwise to the prepolymer solution with vigorous stirring.
-
The reaction mixture is maintained at the reaction temperature for an additional period (e.g., 2-4 hours) to complete the polymerization.
-
The resulting polyurethane solution can then be cast onto a substrate to form a film. The solvent is evaporated in a vacuum oven at an elevated temperature.
-
Characterization of Polymer Properties
-
Thermal Stability (Thermogravimetric Analysis - TGA): The thermal decomposition of the polyurethane samples is analyzed using a TGA instrument. Samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.
-
Hydrophobicity (Water Contact Angle Measurement): The static water contact angle on the surface of the cast polyurethane films is measured using a goniometer. A droplet of deionized water is placed on the film surface, and the angle between the water droplet and the film surface is measured.
-
Hydrolytic Stability: Polyurethane films are immersed in deionized water at an elevated temperature (e.g., 70°C) for an extended period. The changes in weight, tensile properties, and molecular weight (measured by gel permeation chromatography - GPC) are monitored over time to assess the extent of hydrolytic degradation.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step prepolymer method for polyurethane synthesis.
References
A Researcher's Guide to 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A Cost-Benefit Analysis for Advanced Material Synthesis
In the landscape of advanced materials research and development, the strategic incorporation of fluorine atoms into molecular structures is a well-established method for enhancing material properties. For researchers, scientists, and drug development professionals, the choice of fluorinated building blocks is critical. This guide provides a comprehensive cost-benefit analysis of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD), a fluorinated diol, comparing its performance with non-fluorinated alternatives and offering insights into its practical application.
Cost Analysis: A Premium for Performance
A primary consideration for any research endeavor is the cost of starting materials. As a specialty chemical, this compound carries a significantly higher price point compared to its non-fluorinated counterparts, such as 1,5-pentanediol and 1,4-butanediol. This price differential is a crucial factor in the cost-benefit equation.
| Chemical | Purity | Price (per gram) | Price (per kilogram) |
| This compound (HFPD) | >98.0% (GC)[1] | ~$35.00 (for 1g)[1] | ~$16,560 (estimated from 25g price)[1] |
| 1,5-Pentanediol | 96% | ~$0.08 (for 1kg)[2] | ~$8.77[2] |
| 1,4-Butanediol | ≥99.0% (GC) | ~$0.02 (for 2.5L)[3] | ~$20.92 (estimated from 2.5L price)[3] |
Note: Prices are approximate and can vary based on supplier, quantity, and market fluctuations. The price for HFPD is based on small-quantity lab-grade pricing, and the per-kilogram price is an estimation.
The substantial cost difference underscores that the justification for using HFPD lies in the unique and superior properties it imparts to the final materials.
Performance Benefits: The Fluorine Advantage
The incorporation of the hexafluorinated backbone of HFPD into polymers such as polyurethanes, polyesters, and polycarbonates leads to significant enhancements in material performance. These benefits can often outweigh the initial cost for high-performance applications.
Enhanced Thermal Stability
Fluorination is known to increase the thermal stability of polymers. The strong carbon-fluorine bonds in HFPD contribute to a more thermally robust polymer backbone. Studies on fluorinated polyurethanes have shown a significant increase in their decomposition onset temperature compared to their non-fluorinated analogs. For instance, fluorinated polyurethanes can exhibit decomposition onset temperatures between 247–330 °C, which is a considerable improvement over the typical range of -60 °C to 160 °C for hydrogenated polyurethanes.[4]
Comparative Thermal Stability of Polyurethanes
| Polymer Type | Decomposition Onset Temperature | Reference |
| Fluorinated Polyurethane | 247–330 °C | [4] |
| Hydrogenated Polyurethane | ~180-250 °C | [4] |
Superior Chemical Resistance and Hydrophobicity
The low surface energy of fluorinated polymers results in excellent chemical resistance and hydrophobicity. When HFPD is used as a diol in the synthesis of coatings, the resulting surface exhibits enhanced resistance to solvents, acids, and bases.[5][6] This is particularly valuable in creating durable coatings for harsh environments.
The hydrophobicity is quantifiable by the water contact angle. Fluorinated polyurethanes consistently demonstrate higher water contact angles compared to their non-fluorinated counterparts, indicating superior water repellency. For example, the introduction of fluorinated diols in polyurethane synthesis can increase the water contact angle from 81° to over 120°.[7]
Improved Mechanical Properties
The incorporation of fluorinated segments can also influence the mechanical properties of polymers. In some cases, it can lead to materials with a desirable combination of flexibility and durability.
Experimental Protocols and Workflows
To provide a practical context for the use of HFPD, this section outlines a general experimental protocol for the synthesis of a fluorinated polyurethane and a visual workflow.
General Experimental Protocol for Fluorinated Polyurethane Synthesis
This protocol is a generalized procedure and may require optimization based on specific research goals.
Materials:
-
This compound (HFPD)
-
A diisocyanate (e.g., isophorone diisocyanate - IPDI)
-
A suitable solvent (e.g., anhydrous N,N-Dimethylformamide - DMF)
-
A catalyst (e.g., dibutyltin dilaurate - DBTDL)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a known quantity of HFPD in the anhydrous solvent under a nitrogen atmosphere.
-
Add the diisocyanate to the flask. The molar ratio of NCO to OH groups is a critical parameter and should be carefully controlled (a common starting point is a slight excess of NCO).
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain it for several hours with constant stirring.
-
Monitor the progress of the reaction by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the fluorinated polyurethane can be precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Logical Framework for Material Selection
The decision to use HFPD over a non-fluorinated alternative is a trade-off between cost and performance. The following diagram illustrates a logical framework for this decision-making process.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1,5-戊二醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4-Butanediol for synthesis 110-63-4 [sigmaaldrich.com]
- 4. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. specialchem.com [specialchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This compound is a white crystalline solid and is classified as harmful if swallowed. All handling and disposal procedures should be conducted in accordance with your institution's safety protocols and the information provided in the Safety Data Sheet (SDS).
Key Hazard Information:
-
Acute Oral Toxicity: Harmful if swallowed.
-
GHS Classification: Acute Toxicity, Oral (Category 4).
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Skin and Body Protection: Wear a lab coat.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 376-90-9 |
| Molecular Formula | C₅H₆F₆O₂ |
| Molecular Weight | 212.09 g/mol |
| Appearance | White crystalline powder/solid |
| Melting Point | 78-81 °C |
| Boiling Point | 111.5 °C at 10 mmHg |
| Flash Point | >110°C |
Step-by-Step Disposal Protocol
The mandated disposal method for this compound is to dispose of the contents and container at an approved waste disposal plant . The following steps provide a detailed workflow for laboratory personnel to safely accumulate and prepare this chemical for collection by a certified waste management provider.
Experimental Protocol: Waste Accumulation and Preparation
-
Container Selection:
-
Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
-
The container must be in good condition, compatible with halogenated organic compounds, and have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.
-
Store this waste stream separately from other incompatible waste types such as acids, bases, and strong oxidizing agents.
-
-
Labeling:
-
As soon as the first quantity of waste is added, label the container clearly with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or amount of the waste.
-
The date of initial accumulation.
-
The appropriate hazard warnings (e.g., "Harmful if swallowed").
-
-
-
Waste Accumulation:
-
Since this compound is a solid, carefully transfer the waste into the designated container using a spatula or other appropriate tool.
-
Minimize the generation of dust.
-
If the compound is dissolved in a solvent for a particular application, the entire solution should be disposed of as halogenated waste.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste, as defined by your institution's policies.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit set by your institution is reached, submit a request for waste pickup to your EHS department.
-
Do not attempt to transport the waste off-site yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Essential Safety and Operational Guide for 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
This guide provides immediate, essential safety and logistical information for the handling, operation, and disposal of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C5H6F6O2 |
| Molecular Weight | 212.09 g/mol |
| CAS Number | 376-90-9 |
| Appearance | White to almost white powder or crystal |
| Melting Point | 78-81 °C |
| Boiling Point | 111.5 °C at 10 mmHg |
| Purity | >98.0% (GC) |
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure user safety.
| PPE Category | Specification |
| Respiratory Protection | Dust mask type N95 (US) or equivalent.[2] |
| Eye Protection | Chemical safety goggles or full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
Experimental Protocol: Safe Handling and Use
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.
- Verify that a safety shower and eyewash station are readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat, ensuring it is fully buttoned.
- Wear chemical safety goggles.
- Don the appropriate dust mask (N95 or equivalent).
- Wear inner gloves (e.g., nitrile) followed by a pair of outer, chemical-resistant gloves.
3. Handling and Dispensing:
- Carefully open the container in the fume hood to avoid generating dust.
- Use a spatula or other appropriate tool to weigh and transfer the solid compound.
- If creating a solution, slowly add the solid to the solvent to avoid splashing.
- Keep the container tightly closed when not in use.
4. In Case of Exposure:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
- Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
5. Spill Management:
- Evacuate the area and ensure adequate ventilation.
- Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
- Avoid generating dust.
- Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
- Collect all liquid waste containing the compound in a separate, labeled, and sealed container.
2. Waste Disposal:
- Dispose of all waste through an approved hazardous waste disposal facility.[1][3][4]
- Common disposal methods for fluorinated organic compounds include high-temperature incineration or disposal in a designated hazardous waste landfill.
- Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 2. epa.gov [epa.gov]
- 3. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
